Aldosterone-d8
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(1R,2S,5S,6S,14R,15S,16S)-2,8,8,10,12,12-hexadeuterio-2-(2,2-dideuterio-2-hydroxyacetyl)-18-hydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-11-one |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h8,13-15,17-19,22,25H,2-7,9-10H2,1H3/t13-,14-,15+,17-,18+,19?,20-,21+/m0/s1/i2D2,6D2,8D,10D2,15D |
InChI Key |
QUQBHBRVKLEOEI-CLSMCGPSSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@@H]4C[C@]5([C@H]([C@@H]3CC2([2H])[2H])CC[C@]5([2H])C(=O)C([2H])([2H])O)C(O4)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Aldosterone-d8: Physical, Chemical, and Analytical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of Aldosterone-d8, a deuterated analog of the mineralocorticoid hormone aldosterone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various biomedical research fields where aldosterone analysis is critical.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of aldosterone, primarily utilized as an internal standard in quantitative mass spectrometry-based assays. The incorporation of eight deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification of endogenous aldosterone in complex biological matrices.
Quantitative Data Summary
Table 1: General and Chemical Properties
| Property | This compound | Aldosterone |
| Chemical Formula | C₂₁H₂₀D₈O₅ | C₂₁H₂₈O₅ |
| Molecular Weight | 368.49 g/mol [1][2] | 360.44 g/mol [3] |
| CAS Number | 1261254-31-2[4] | 52-39-1[3] |
| Appearance | Solid, White to off-white | Solid |
| Purity | Typically ≥98% | N/A |
Table 2: Physical Properties
| Property | This compound (Estimated) | Aldosterone (Experimental) |
| Melting Point | ~166.5 °C | 166.5 °C |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in DMSO, ethanol, and methanol. Sparingly soluble in aqueous buffers. | Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL). Sparingly soluble in aqueous buffers (~0.2 mg/mL in a 1:1 solution of ethanol:PBS, pH 7.2) |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | -20°C |
Experimental Protocols
This compound is a critical component in the gold-standard method for aldosterone quantification: isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following section outlines a typical experimental protocol for the analysis of aldosterone in human plasma.
Quantification of Aldosterone in Human Plasma by LC-MS/MS
This protocol is a composite of established methods and serves as a general guideline. Specific parameters may require optimization based on the instrumentation and laboratory conditions.
2.1.1. Materials and Reagents
-
This compound (internal standard)
-
Aldosterone (for calibration standards)
-
Human plasma (K2EDTA or serum)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Zinc sulfate solution
-
Phosphoric acid
2.1.2. Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 200 µL of plasma sample, add a known amount of this compound solution (e.g., 25 µL of a 1 ng/mL solution).
-
Protein Precipitation: Add 200 µL of 0.1 M zinc sulfate in 50% methanol to precipitate plasma proteins. Vortex mix.
-
Acidification: Add 450 µL of 0.05% (v/v) phosphoric acid. Vortex mix.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol/water solution (e.g., 40:60, v/v).
-
Elution: Elute the aldosterone and this compound from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2.1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both aldosterone and this compound.
-
Aldosterone: m/z 361.2 → 333.2
-
This compound: m/z 369.2 → 341.2
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity.
-
2.1.4. Data Analysis
The concentration of aldosterone in the sample is determined by calculating the peak area ratio of the endogenous aldosterone to the this compound internal standard and comparing this ratio to a calibration curve constructed using known concentrations of aldosterone.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key biological and analytical processes related to aldosterone and its deuterated analog.
Aldosterone Synthesis and the Renin-Angiotensin-Aldosterone System (RAAS)
The synthesis and release of aldosterone are tightly regulated by the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade for maintaining blood pressure and fluid balance.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
Experimental Workflow for Aldosterone Quantification
This diagram outlines the major steps involved in the quantification of aldosterone from a biological sample using this compound as an internal standard.
Caption: Workflow for aldosterone quantification using LC-MS/MS.
References
Synthesis of Deuterium-Labeled Aldosterone: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and application of deuterium-labeled aldosterone, a critical tool in biomedical and pharmaceutical research. The stable isotopic label allows for its use as an internal standard in mass spectrometry-based quantification, enabling precise and accurate measurement of aldosterone levels in biological matrices. This is essential for studies in endocrinology, cardiovascular disease, and drug development.
Introduction to Deuterium-Labeled Aldosterone in Research
Aldosterone is the primary mineralocorticoid hormone, playing a crucial role in regulating blood pressure and electrolyte balance.[1] Its accurate quantification is vital for understanding its physiological and pathophysiological roles. Deuterium-labeled aldosterone, such as aldosterone-d4 and aldosterone-d7, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2] The near-identical chemical and physical properties to the endogenous analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variations in the analytical process.[3]
Aldosterone Biosynthesis and Signaling Pathways
To appreciate the context of aldosterone research, it is essential to understand its biological synthesis and mechanism of action.
Aldosterone Biosynthesis
Aldosterone is synthesized from cholesterol in the zona glomerulosa of the adrenal cortex through a series of enzymatic reactions.[3][4] The final and rate-limiting steps are catalyzed by aldosterone synthase (CYP11B2).
References
- 1. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldosterone biosynthesis, regulation, and classical mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldosterone-d8 as an Internal Standard: A Technical Guide to its Mechanism of Action in Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of aldosterone-d8 as an internal standard for the precise quantification of aldosterone. Accurate measurement of aldosterone, a key mineralocorticoid hormone, is crucial for the diagnosis and management of conditions like primary aldosteronism, as well as in research concerning cardiovascular and renal diseases.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for aldosterone quantification due to its superior specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity.[3] The foundation of accurate and precise LC-MS/MS quantification lies in the use of a suitable internal standard, with deuterated standards like this compound representing the gold standard.[4][5]
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The mechanism of action of this compound is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS), a powerful technique for achieving high accuracy and precision in quantitative analysis.
The core tenets of this mechanism are as follows:
-
Spiking the Sample: A precisely known quantity of this compound is added ("spiked") into an unknown sample containing the native, unlabeled aldosterone at the very beginning of the sample preparation process.
-
Physicochemical Equivalence: this compound is chemically and physically almost identical to native aldosterone. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, results in a negligible change in properties such as polarity, solubility, and chromatographic retention time. This ensures that this compound behaves identically to the native aldosterone throughout the entire analytical workflow, including extraction, purification, and injection.
-
Correction for Variability: Any loss of the target analyte (native aldosterone) during the multi-step sample preparation and analysis is perfectly mirrored by a proportional loss of the this compound internal standard. Similarly, variations in instrument response, such as ionization suppression or enhancement in the mass spectrometer's source (matrix effects), affect both the analyte and the internal standard equally.
-
Mass-Based Differentiation: Despite their chemical similarity, the mass spectrometer can easily differentiate between the native aldosterone and the heavier this compound due to the mass difference imparted by the deuterium atoms.
-
Ratio-Based Quantification: The instrument measures the signal intensity (peak area) for both the native aldosterone and this compound. Because any analytical variability affects both compounds equally, the ratio of their signals remains constant. This ratio is then used to calculate the exact concentration of the native aldosterone in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
The following diagram illustrates the fundamental logic of the isotope dilution mechanism.
Experimental Protocols and Methodologies
The successful use of this compound relies on robust and validated experimental protocols. The methods generally involve sample extraction, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The goal of sample preparation is to extract aldosterone from a complex biological matrix (like serum or plasma) and remove interfering substances. A deuterated internal standard like d7-aldosterone or d8-aldosterone is added before extraction.
-
Supported Liquid Extraction (SLE): This is a common technique where the serum sample, after the addition of the internal standard, is loaded onto a diatomaceous earth support. Aldosterone is then eluted with an organic solvent like methyl tert-butyl ether (MtBE), leaving proteins and other interferences behind.
-
Liquid-Liquid Extraction (LLE): In this method, the sample (with internal standard) is mixed with an immiscible organic solvent (e.g., methyl tert-butyl ether). The aldosterone partitions into the organic layer, which is then separated from the aqueous layer containing matrix components.
-
Protein Precipitation: For some methods, proteins in the plasma sample are first precipitated using an agent like zinc sulfate. After centrifugation to remove the proteins, an aliquot of the supernatant is injected for analysis, often involving an online SPE step.
Chromatographic Separation
Liquid chromatography is used to separate aldosterone from other compounds in the extract before it enters the mass spectrometer.
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with ammonium fluoride) and an organic solvent (e.g., methanol) is commonly employed to elute aldosterone from the column. The short chromatographic run times, often under 3 minutes, make these methods efficient.
Mass Spectrometric Detection
A triple quadrupole mass spectrometer is used for detection, typically in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. In MRM, a specific precursor ion for the molecule of interest is selected, fragmented, and a specific product ion is monitored.
The following diagram outlines a typical workflow for aldosterone quantification.
Quantitative Data and Method Performance
The use of this compound enables the development of highly precise, sensitive, and stable LC-MS/MS methods. Key performance metrics from published methodologies are summarized below.
Table 1: Mass Spectrometry MRM Transitions
This table lists the specific precursor-to-product ion transitions monitored for aldosterone and its deuterated internal standards in MRM mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Aldosterone | 361.2 | 315.2 | Quantifier |
| Aldosterone | 361.2 | 97.2 | Qualifier |
| Aldosterone-d4 | 365.4 | 319.1 | Quantifier |
| Aldosterone-d4 | 365.4 | 347.2 | Qualifier |
| Aldosterone-d7 | 368.5 | 323.3 | Quantifier |
Qualifier ions are monitored to confirm the identity of the compound.
Table 2: Method Performance Characteristics
This table summarizes the performance of a validated LC-MS/MS method for aldosterone quantification using a deuterated internal standard.
| Parameter | Value | Source |
| Calibration Range | 50 - 6500 pmol/L | |
| Limit of Detection (LOD) | 5 pmol/L | |
| Limit of Quantification (LOQ) | 10 pmol/L | |
| Intra-assay CV (at 60.0 pmol/L) | 4.0% | |
| Intra-assay CV (at 637 pmol/L) | 2.6% | |
| Total Imprecision (at ~50 pmol/L) | 6.8% | |
| Total Imprecision (at ~1000 pmol/L) | 4.1% |
CV = Coefficient of Variation
Biological Context: The Aldosterone Signaling Pathway
While the mechanism of this compound as an internal standard is purely analytical, understanding the biological role of aldosterone is critical for the professionals using this data. Aldosterone exerts its effects by binding to the mineralocorticoid receptor (MR), primarily in epithelial cells of the kidney. This binding initiates a signaling cascade that regulates electrolyte balance and blood pressure.
The classical (genomic) signaling pathway involves:
-
Binding: Aldosterone diffuses into the cell and binds to the cytosolic MR.
-
Translocation: The hormone-receptor complex translocates into the nucleus.
-
Transcription: The complex binds to specific DNA sequences, initiating the transcription of genes.
-
Protein Synthesis: This leads to the synthesis of "aldosterone-induced proteins," which include ion channels and pumps that modulate sodium and potassium transport.
The net effect is increased reabsorption of sodium and water and excretion of potassium, which helps to regulate blood volume and blood pressure.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of aldosterone in complex biological matrices. Its mechanism of action is based on the robust principle of isotope dilution, where it serves as a nearly perfect mimic for the native analyte. By co-behaving through sample preparation and analysis while being distinguishable by mass, it effectively corrects for analytical variability, from extraction losses to matrix-induced ionization effects. The use of this compound in validated LC-MS/MS methods provides the high level of analytical certainty required for clinical diagnostics, pharmaceutical research, and drug development.
References
- 1. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Isotopic Purity and Enrichment of Aldosterone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Aldosterone-d8, a deuterated analog of the mineralocorticoid hormone aldosterone. This isotopically labeled standard is critical for accurate quantification of aldosterone in various biological matrices, serving as an indispensable tool in clinical research, drug development, and diagnostics. This document details the analytical methodologies for assessing isotopic purity, presents typical quantitative data, and outlines experimental protocols for its use in mass spectrometry-based assays.
Introduction to this compound
This compound is a synthetic form of aldosterone where eight hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule with a higher mass, allowing it to be distinguished from endogenous aldosterone by mass spectrometry. Its primary application is as an internal standard in isotope dilution mass spectrometry (ID-MS) methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of aldosterone concentrations in plasma, serum, and urine.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the quantitative results.
Isotopic Purity and Enrichment Data
The utility of this compound as an internal standard is directly dependent on its isotopic purity and enrichment. Isotopic purity refers to the proportion of the labeled compound that has the desired number of deuterium atoms, while isotopic enrichment quantifies the percentage of a specific isotope at a particular atomic position. High isotopic purity is essential to minimize interference with the analyte signal and ensure a linear response in the assay.
Commercially available this compound typically has a high chemical purity, often exceeding 98%.[2][3] The isotopic distribution, however, can vary. Mass spectrometry analysis of deuterated aldosterone standards often reveals the presence of other isotopomers (molecules with fewer or more deuterium atoms than the target). For instance, a mass spectrum of a deuterated aldosterone standard might show a primary peak for the d8 isotopomer, along with smaller peaks for d7 and other species.
Below are tables summarizing typical specifications for deuterated aldosterone standards.
Table 1: Representative Isotopic Purity Specifications for Deuterated Aldosterone
| Parameter | Specification | Analytical Method | Reference |
| Isotopic Purity (as d7) | ≥98 atom % D | Mass Spectrometry | |
| Chemical Purity | ≥98% | Not specified |
Table 2: Illustrative Isotopic Distribution of a Deuterated Aldosterone Standard
| Isotopomer | Relative Abundance (%) |
| d8 | 60.7 |
| d7 | Varies |
| Other Isotopomers | Varies |
Note: This data is illustrative and based on a discussion of deuterated aldosterone mass spectra. Actual distributions will vary by batch and manufacturer.
Experimental Protocols
The determination of isotopic purity and the use of this compound in quantitative assays involve sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for characterization, and LC-MS/MS for application.
Determination of Isotopic Enrichment and Purity
A general strategy for evaluating the isotopic enrichment and structural integrity of deuterated compounds involves a combination of HRMS and NMR.
3.1.1. High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS is a powerful technique to determine the isotopic distribution of a labeled compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap or a Time-of-Flight (TOF) instrument.
-
Data Acquisition: Acquire full-scan mass spectra in a high-resolution mode.
-
Data Analysis:
-
Extract the ion chromatograms for the different isotopologues of this compound.
-
Integrate the areas of the isotopic peaks.
-
Calculate the relative abundance of each isotopomer to determine the isotopic distribution.
-
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly ¹H and ²H NMR, can confirm the positions of deuterium labeling and provide insights into the isotopic purity.
-
Sample Preparation: Dissolve a sufficient amount of this compound in an appropriate deuterated solvent (e.g., chloroform-d).
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition: Acquire quantitative ¹H and ²H NMR spectra.
-
Data Analysis: Compare the integrals of the signals in the ¹H and ²H spectra to determine the degree of deuteration at specific sites. The absence of signals in the ¹H spectrum at positions expected to be deuterated, coupled with the presence of corresponding signals in the ²H spectrum, confirms successful labeling.
Quantitative Analysis of Aldosterone using this compound by LC-MS/MS
This compound is employed as an internal standard for the quantification of endogenous aldosterone in biological samples.
-
Sample Preparation (Plasma/Serum):
-
Spike a known amount of this compound internal standard into the plasma or serum sample.
-
Perform protein precipitation using a solvent like methanol or acetonitrile.
-
Alternatively, use supported liquid extraction (SLE) or liquid-liquid extraction (LLE) for cleaner sample extracts.
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium fluoride or formic acid to improve ionization.
-
Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both endogenous aldosterone and this compound. An example of MRM transitions is provided in Table 3.
-
Table 3: Example MRM Transitions for Aldosterone and Aldosterone-d7 (as a proxy for d8)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Aldosterone | 361.2 | 315.1 |
| Aldosterone-d7 | 368.5 | 323.3 |
Note: Optimal transitions should be determined empirically on the specific instrument used.
Mandatory Visualizations
Experimental Workflow for Aldosterone Quantification
The following diagram illustrates the typical workflow for the quantitative analysis of aldosterone in a biological sample using this compound as an internal standard.
Caption: Workflow for Aldosterone Quantification by LC-MS/MS.
Aldosterone Signaling Pathway
Aldosterone exerts its physiological effects primarily through the classical genomic pathway involving the mineralocorticoid receptor (MR).
Caption: Classical Aldosterone Signaling Pathway.
Aldosterone diffuses into the target cell and binds to the mineralocorticoid receptor (MR), which is located in the cytoplasm in a complex with heat shock proteins. Upon binding, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and the Aldosterone-MR complex translocates to the nucleus. In the nucleus, the complex binds to hormone response elements on the DNA, leading to the transcription of specific genes. The resulting messenger RNA (mRNA) is translated into proteins that mediate the physiological effects of aldosterone, such as the epithelial sodium channel (ENaC) and the serum and glucocorticoid-regulated kinase 1 (SGK1), which ultimately lead to increased sodium reabsorption and potassium secretion.
References
The Application of Aldosterone-d8 in In Vitro Metabolic Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Aldosterone-d8 in in-vitro metabolic studies. This compound, a deuterium-labeled stable isotope of aldosterone, serves as a critical tool for the accurate quantification of aldosterone and for elucidating its metabolic fate. This document details the role of this compound as an internal standard, outlines the metabolic pathways of aldosterone, provides experimental protocols for in-vitro metabolism studies, and presents relevant quantitative data for analytical methods.
Introduction to Aldosterone and the Role of this compound
Aldosterone is a potent mineralocorticoid hormone synthesized in the adrenal cortex. It plays a crucial role in regulating blood pressure and electrolyte balance by promoting sodium retention and potassium excretion in the kidneys. Dysregulation of aldosterone levels is implicated in various cardiovascular and renal diseases.
In-vitro metabolic studies are essential for understanding the biotransformation of endogenous compounds like aldosterone and for assessing the metabolic stability of new drug candidates that may interact with aldosterone pathways. This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its utility stems from its chemical identity to aldosterone, allowing it to co-elute and experience similar ionization effects, while its mass difference enables distinct detection. This ensures accurate and precise quantification of aldosterone in complex biological matrices by correcting for variations during sample preparation and analysis.
Metabolic Pathways of Aldosterone
The metabolism of aldosterone primarily occurs in the liver and kidneys, involving both Phase I and Phase II enzymatic reactions.
Phase I Metabolism: This phase involves oxidative and reductive transformations. Key metabolites include:
-
5α-dihydroaldosterone: Formed through the reduction of the A-ring of aldosterone.
-
3α,5α-tetrahydroaldosterone (THA): A further reduction product of 5α-dihydroaldosterone and a major metabolite.
Phase II Metabolism: This phase involves the conjugation of aldosterone or its Phase I metabolites with hydrophilic moieties to facilitate excretion. The primary conjugation reaction is glucuronidation:
-
Aldosterone 18-glucuronide: Formed by the direct conjugation of glucuronic acid to aldosterone.
-
Tetrahydroaldosterone glucuronide: The glucuronide conjugate of the major Phase I metabolite.
The enzymes responsible for these transformations include various cytochrome P450 (CYP) isoforms for oxidation and UDP-glucuronosyltransferases (UGTs) for glucuronidation. While specific CYP kinetic data for aldosterone metabolism is not extensively published, UGT2B7 has been identified as a key enzyme in aldosterone glucuronidation.
Aldosterone Synthesis and Signaling Pathways
Understanding the synthesis and signaling of aldosterone provides context for its metabolic studies.
Aldosterone Synthesis Pathway
Aldosterone synthesis from cholesterol is a multi-step process occurring in the zona glomerulosa of the adrenal cortex. The final and rate-limiting steps are catalyzed by the enzyme aldosterone synthase (CYP11B2).
Mineralocorticoid Receptor Signaling Pathway
Aldosterone exerts its physiological effects by binding to the mineralocorticoid receptor (MR) in target cells. This initiates a signaling cascade that leads to changes in gene expression.
Data Presentation
Table 1: Kinetic Parameters for Aldosterone Glucuronidation[1]
| Enzyme Source | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg) |
| Human Liver Microsomes (HLM) | Aldosterone | Aldosterone 18β-glucuronide | 509 ± 137 | 1075 ± 429 |
| Human Kidney Cortical Microsomes (HKCM) | Aldosterone | Aldosterone 18β-glucuronide | 367 ± 170 | 1110 ± 522 |
Table 2: Representative LC-MS/MS Parameters for Aldosterone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Aldosterone | 361.2 | 315.2 | 15 | Positive |
| Aldosterone | 361.2 | 97.2 | 18 | Positive |
| This compound | 369.2 | 323.3 | - | Positive |
| Aldosterone-d4 | 365.4 | 319.1 | 18 | Positive |
Note: Optimal collision energies are instrument-dependent and require empirical determination. The table provides examples from various sources.
Experimental Protocols
In Vitro Metabolic Stability of Aldosterone in Human Liver Microsomes
This protocol outlines a general procedure to determine the rate of disappearance of aldosterone when incubated with human liver microsomes. This assay is fundamental for assessing the intrinsic clearance of the compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
Aldosterone
-
This compound (as internal standard, IS)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), cold
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw HLM on ice.
-
Prepare a stock solution of aldosterone in a suitable solvent (e.g., DMSO) and then a working solution in the phosphate buffer. The final concentration in the incubation is typically around 1 µM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a quenching solution of cold acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL).
-
-
Incubation:
-
Pre-warm the phosphate buffer and NADPH regenerating system to 37°C.
-
In microcentrifuge tubes, combine the phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and the aldosterone working solution.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the cold acetonitrile with the internal standard. The ratio of ACN to incubation mixture should be at least 2:1 (v/v) to ensure protein precipitation.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the concentration of the remaining aldosterone in the supernatant using a validated LC-MS/MS method, using this compound for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining aldosterone against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
CYP450 Inhibition Assay using Aldosterone as a Substrate
This protocol is designed to assess the potential of a test compound to inhibit the CYP450-mediated metabolism of aldosterone.
Materials:
-
Pooled human liver microsomes (HLM)
-
Aldosterone (as the substrate)
-
Test compound (potential inhibitor)
-
Known CYP450 inhibitor (as a positive control, e.g., ketoconazole for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with internal standard (e.g., this compound)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a series of dilutions of the test compound and the positive control inhibitor in the buffer.
-
Prepare working solutions of aldosterone and the NADPH regenerating system.
-
-
Incubation:
-
In separate tubes, pre-incubate the HLM (0.2-0.5 mg/mL), buffer, and each concentration of the test compound or positive control for 5-10 minutes at 37°C. Include a vehicle control with no inhibitor.
-
Add the aldosterone substrate (at a concentration near its Km, if known, or a low concentration like 1 µM if not) to the pre-incubated mixture.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction and Quenching:
-
Incubate for a fixed time period (e.g., 15-30 minutes) that is within the linear range of metabolite formation (determined in preliminary experiments).
-
Terminate the reaction by adding cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in protocol 5.1 (vortex, centrifuge).
-
Analyze the formation of a specific aldosterone metabolite (e.g., a hydroxylated metabolite) by LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of metabolite formation for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of aldosterone metabolism) using a suitable nonlinear regression model.
-
The Role of this compound in Kinetic Isotope Effect Studies
While primarily used as an internal standard, this compound can also be employed as a substrate to investigate the kinetic isotope effect (KIE) of its metabolism. The KIE is the change in the reaction rate when an atom in the reactant is replaced with one of its heavier isotopes.
The C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium at that position will slow down the reaction rate. By comparing the rate of metabolism of aldosterone with that of this compound, researchers can infer whether C-H bond cleavage is rate-determining.
A significant KIE (kH/kD > 2) suggests that C-H bond abstraction is a rate-limiting step in the metabolic pathway. This information is valuable for understanding the reaction mechanism of the metabolizing enzymes.
Conclusion
This compound is an indispensable tool for in-vitro metabolic studies of aldosterone. Its primary application as an internal standard in LC-MS/MS assays ensures high accuracy and precision in quantifying aldosterone in complex biological matrices. The detailed protocols provided in this guide offer a framework for conducting metabolic stability and enzyme inhibition studies. Furthermore, the potential use of this compound as a substrate in kinetic isotope effect studies can provide deeper insights into the enzymatic mechanisms of aldosterone metabolism. For drug development professionals, understanding these methodologies is crucial for evaluating potential drug-drug interactions and for characterizing the metabolic profiles of new chemical entities that may affect or be affected by aldosterone pathways.
The Use of Aldosterone-d8 as a Tracer in Hormone Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Aldosterone-d8, a stable isotope-labeled analog of aldosterone, as a tracer in hormone research. While extensively used as an internal standard in quantitative analysis, its utility as a tracer for in vivo metabolic studies is a powerful, yet less documented, application. This document will delve into the core principles, experimental protocols, data interpretation, and the broader context of aldosterone signaling.
Introduction to Aldosterone and the Role of Tracers
Aldosterone is a potent mineralocorticoid hormone synthesized in the adrenal cortex. It plays a crucial role in regulating blood pressure and electrolyte balance by promoting sodium reabsorption and potassium excretion in the kidneys.[1] Dysregulation of aldosterone production or signaling is implicated in various cardiovascular and renal diseases.[2]
Tracer studies are fundamental to understanding the dynamics of hormone metabolism, including production, clearance, and tissue-specific actions. By introducing a labeled form of a hormone, such as this compound, researchers can track its fate in a biological system without perturbing the endogenous hormone pool. This compound, being a deuterated analog, is an ideal tracer for studies employing mass spectrometry, as it is chemically identical to endogenous aldosterone but distinguishable by its higher mass.[3]
Core Principles of Isotope Dilution and Tracer Kinetics
The use of this compound as a tracer is based on the principle of isotope dilution. When a known amount of this compound (the tracer) is introduced into a biological system, it mixes with the endogenous, unlabeled aldosterone (the tracee). By measuring the ratio of the tracer to the tracee in a collected sample (e.g., plasma), one can calculate various kinetic parameters.
The fundamental equation for determining the rate of appearance (Ra) of the endogenous hormone is:
Ra = Infusion Rate of Tracer / (Tracer-to-Tracee Ratio at Steady State)
This approach allows for the calculation of key metabolic parameters such as the Metabolic Clearance Rate (MCR), which represents the volume of plasma cleared of the hormone per unit of time.
Experimental Protocols
Quantification of Aldosterone using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)
This protocol outlines a standard method for the accurate quantification of aldosterone in human plasma or serum, a prerequisite for any tracer study. This compound is used here as an internal standard.
Materials:
-
Aldosterone certified reference standard
-
This compound internal standard
-
Human plasma/serum samples
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
Spike a known concentration of this compound internal standard into each sample, calibrator, and quality control sample.
-
Perform protein precipitation using a suitable agent (e.g., zinc sulfate in methanol).
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridges with methanol and water.
-
Load the supernatant from the protein precipitation step onto the cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the aldosterone and this compound with an appropriate solvent (e.g., 70% methanol).
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both aldosterone and this compound.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of aldosterone to this compound against the concentration of the calibrators.
-
The concentration of aldosterone in the unknown samples is then determined from this calibration curve.
-
Determination of Metabolic Clearance Rate (MCR) using this compound Tracer
This protocol describes a hypothetical in vivo study to determine the MCR of aldosterone using a constant infusion of this compound. This methodology is adapted from studies that historically used radiolabeled tracers.
Study Design:
-
Subjects: Healthy volunteers or a specific patient population.
-
Protocol:
-
Subjects are studied in a controlled environment (e.g., clinical research unit) after an overnight fast.
-
An intravenous line is inserted in each arm, one for the infusion of the tracer and the other for blood sampling.
-
A priming dose of this compound may be administered to rapidly achieve steady-state concentrations.
-
A constant infusion of a known concentration of this compound is initiated and maintained for a specified period (e.g., 2-3 hours) to allow the tracer to reach a steady state in the circulation.
-
Blood samples are collected at regular intervals before and during the infusion.
-
Plasma is separated and stored at -80°C until analysis.
-
Sample Analysis:
-
The concentrations of both endogenous aldosterone and the this compound tracer are measured in the plasma samples using a validated ID-LC-MS/MS method as described in Protocol 3.1.
Data Calculation:
-
The Metabolic Clearance Rate (MCR) is calculated using the following formula: MCR (L/day) = [Infusion Rate of this compound (ng/min) / Plasma Concentration of this compound at Steady State (ng/L)] * 1440 (min/day)
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from an this compound tracer study, with values based on established literature for aldosterone metabolic clearance.
Table 1: LC-MS/MS Parameters for Aldosterone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Aldosterone | 361.2 | 315.1 |
| This compound | 369.2 | 323.2 |
Table 2: Hypothetical Metabolic Clearance Rate (MCR) of Aldosterone in Different Physiological States
| Subject Group | MCR of Aldosterone (L/day/m²) (Mean ± SD) |
| Healthy Subjects | 1480 ± 265 |
| Patients with Benign Essential Hypertension | 867 ± 270 |
Note: Data are adapted from a study by Nowaczynski et al. which used a different tracer, as direct this compound MCR studies are not widely published.[4][5] This illustrates the expected findings.
Visualization of Pathways and Workflows
Aldosterone Signaling Pathways
Aldosterone exerts its effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of aldosterone to the mineralocorticoid receptor (MR) in the cytoplasm, followed by translocation to the nucleus and regulation of gene expression.
Caption: Classical genomic signaling pathway of aldosterone.
Aldosterone can also trigger rapid, non-genomic effects that are independent of gene transcription and protein synthesis.
Caption: Simplified non-genomic signaling pathway of aldosterone.
Experimental Workflow
The following diagram illustrates the workflow for an in vivo tracer study using this compound.
Caption: Experimental workflow for an this compound tracer study.
Conclusion and Future Directions
The use of this compound as a tracer, in conjunction with advanced analytical techniques like LC-MS/MS, offers a powerful approach to investigate the pathophysiology of aldosterone in various disease states. While its primary application has been as an internal standard, its potential for in vivo metabolic studies is significant. Future research should focus on conducting dedicated tracer studies with this compound to provide more precise data on its metabolic clearance in different populations and to explore its tissue-specific uptake and metabolism. This will undoubtedly enhance our understanding of aldosterone's role in health and disease and may unveil new therapeutic targets for cardiovascular and renal medicine.
References
- 1. Aldosterone: Role in the Cardiometabolic Syndrome and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A decreased metabolic clearance rate of aldosterone in benign essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decreased metabolic clearance rate of aldosterone in benign essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Standard: A Technical Guide to the Aldosterone-d8 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Aldosterone-d8. Understanding the nuances of this critical internal standard is paramount for ensuring the accuracy and reliability of quantitative analyses in clinical and research settings. This document outlines the key quality attributes, analytical methodologies, and relevant biological context for this compound.
Core Specifications of this compound
This compound is a deuterated analog of aldosterone, the primary mineralocorticoid hormone in the body. Its use as an internal standard in mass spectrometry-based assays is the gold standard for aldosterone quantification. The CoA provides critical data on its identity, purity, and concentration.
Identification and Chemical Properties
A CoA for this compound will invariably begin with fundamental identifying information.
| Property | Typical Specification |
| Chemical Name | Aldosterone-2,2,4,6,6,17,21,21-d8 |
| Molecular Formula | C₂₁H₂₀D₈O₅[1] |
| Molecular Weight | 368.49 g/mol [1][2] |
| CAS Number (Labeled) | 1261254-31-2[1] |
| CAS Number (Unlabeled) | 52-39-1[1] |
| Appearance | White to Off-White Solid |
| Storage Conditions | -20°C, protected from light |
Purity and Isotopic Enrichment
The accuracy of quantitative analysis is directly dependent on the purity of the internal standard. A CoA will detail both the chemical and isotopic purity of this compound.
| Purity Analysis | Typical Specification | Notes |
| Chemical Purity (by HPLC) | ≥98% | This value indicates the percentage of the material that is this compound, exclusive of isotopic variants and other chemical impurities. |
| Isotopic Purity (Atom % D) | ≥98 atom % D | This specification refers to the percentage of deuterium atoms at the labeled positions. |
| Isotopic Distribution | Varies by lot | The CoA may provide a distribution of isotopic species (e.g., d7, d8, d9). For example, a specific lot might show a distribution like d7 = 9.91%, d8 = 88.31%. |
Analytical Methodologies
The CoA values are substantiated by rigorous analytical testing. The following sections detail the typical experimental protocols used to certify this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Purity
LC-MS/MS is the cornerstone technique for both confirming the identity of this compound and quantifying the native aldosterone in biological matrices using this compound as an internal standard.
A common application is the analysis of aldosterone in human plasma or serum.
-
Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of plasma or serum, add 25 µL of the this compound internal standard solution.
-
Add 200 µL of 0.1 M zinc sulfate in 50% methanol to precipitate proteins.
-
Add 450 µL of 0.05% (v/v) phosphoric acid.
-
Vortex and centrifuge the samples for 5 minutes at 1000g.
-
Condition and equilibrate an Oasis MAX µElution Plate with 200 µL of methanol and water, respectively.
-
Load the supernatant onto the SPE plate.
-
Wash the plate sequentially with 200 µL of 0.05% (v/v) phosphoric acid, 200 µL of 0.1% ammonia in 10% methanol, and 200 µL of water.
-
Elute aldosterone and the internal standard with 50 µL of 70% aqueous methanol, followed by 40 µL of water.
-
-
Liquid Chromatography (LC)
-
System: ACQUITY UPLC I-Class or equivalent.
-
Column: CORTECS UPLC C18, 2.1 x 100 mm, 1.6 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.40 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 25 µL.
-
Gradient: A typical gradient will involve a ramp from a lower to a higher percentage of the organic mobile phase (Methanol) to elute the analytes.
-
-
Mass Spectrometry (MS)
-
System: Xevo TQ-S Tandem Quadrupole Mass Spectrometer or equivalent.
-
Ionization: Electrospray Ionization (ESI), often in negative mode, though positive mode can also be used.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Aldosterone (Quantifier): 359.2 → 331.1
-
Aldosterone (Qualifier): 359.2 → 189
-
Aldosterone-d7 (Internal Standard): 366.2 → 338.1 (Quantifier), 366.2 → 194 (Qualifier) (Note: MRM transitions for this compound would be adjusted for the mass difference)
-
-
Caption: Workflow for the quantification of aldosterone using this compound internal standard.
Quantitative NMR (qNMR) for Absolute Content Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the absolute content (purity) of a substance without the need for a specific reference standard of the same compound.
-
Sample Preparation
-
Accurately weigh approximately 1.7–4.8 mg of this compound and a certified internal standard (e.g., tecnazene) into a vial using an ultra-micro balance.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Acetonitrile-d3) in a 5 mm NMR tube.
-
-
NMR Acquisition
-
Spectrometer: 600 MHz Bruker Avance III or equivalent.
-
Pulse Program: A sequence such as ¹H{¹³C} WURST may be used.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 70 seconds) is crucial to ensure complete relaxation of all protons for accurate integration.
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Spinning: Sample spinning is typically turned off to avoid spinning sidebands.
-
-
Data Processing and Calculation
-
Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate the signals corresponding to this compound and the internal standard.
-
The absolute content is calculated based on the integral values, the weights of the sample and the standard, their molecular weights, and the number of protons contributing to the integrated signals.
-
Biological Context: The Aldosterone Signaling Pathway
Aldosterone plays a critical role in regulating blood pressure and electrolyte balance. It is the terminal hormone of the renin-angiotensin-aldosterone system (RAAS).
Caption: The classical genomic signaling pathway of aldosterone.
Aldosterone exerts its effects primarily through the mineralocorticoid receptor (MR). In its inactive state, the MR resides in the cytoplasm bound to heat shock proteins (HSPs). Upon binding aldosterone, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. There, it binds to hormone response elements on the DNA, initiating the transcription of genes that regulate ion transport, ultimately leading to sodium and water retention and potassium excretion.
Conclusion
The Certificate of Analysis for this compound is a critical document that provides the foundation for accurate and reproducible quantitative analysis. By detailing the identity, chemical purity, and isotopic enrichment, and by referencing the rigorous analytical methodologies of LC-MS/MS and qNMR, the CoA assures researchers and clinicians of the quality of this essential internal standard. A thorough understanding of this document, coupled with knowledge of aldosterone's biological role, empowers scientists to generate high-quality data in the study of hypertension, primary aldosteronism, and other endocrine disorders.
References
Technical Guide to Aldosterone-d8 Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the proper storage and handling of Aldosterone-d8, a deuterated analog of the mineralocorticoid hormone Aldosterone. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and safeguarding laboratory personnel.
Core Principles of this compound Management
This compound, as a deuterated steroid, requires careful management to prevent degradation and isotopic exchange. The primary factors influencing its stability are temperature, light, and moisture. Proper handling procedures are essential to minimize exposure and ensure the safety of researchers.
Storage and Stability
The stability of this compound is paramount for its use as an internal standard in analytical methods such as LC-MS. The following table summarizes the recommended storage conditions and stability data based on information from various suppliers.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container. Protect from moisture. |
| In Solvent | -80°C | Up to 1 year | Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles. Use anhydrous, deuterated solvents for solutions. |
| In Solvent (Short-term) | 4°C | Up to 1 week | For frequent use, a stock solution can be stored at 4°C. However, long-term storage at this temperature is not recommended. |
Experimental Protocols: Solution Preparation and Handling
While specific, detailed experimental protocols for this compound are not extensively published, the following general procedures are recommended for the preparation and handling of solutions.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, deuterated solvent (e.g., DMSO-d6, Acetonitrile-d3)
-
Calibrated analytical balance
-
Chemical fume hood
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves (double-gloving recommended), lab coat
-
Sterile, amber glass vials with tight-fitting caps
-
Volumetric flasks and pipettes
Protocol for Preparing a Stock Solution
-
Acclimatization: Before opening, allow the container of this compound to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can lead to H-D exchange.
-
Weighing: Perform all weighing operations within a chemical fume hood. Use a calibrated analytical balance to accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the weighed this compound to a volumetric flask. Add a small amount of the appropriate anhydrous, deuterated solvent and gently swirl to dissolve the powder. Once dissolved, add solvent to the final desired volume.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, amber glass vials. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.
Safety and Handling Precautions
This compound is a potent steroid compound and should be handled with care. The following safety precautions are mandatory.
-
Engineering Controls: Always handle the solid compound and prepare solutions in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear double-layered nitrile gloves. Change gloves frequently, especially if contamination is suspected.
-
Body Protection: A fully buttoned lab coat should be worn at all times.
-
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly.
-
Waste Disposal: Dispose of all waste materials, including empty vials, contaminated gloves, and absorbent materials, in accordance with institutional and local regulations for chemical waste.
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound, from receipt to disposal.
Caption: Workflow for safe handling and storage of this compound.
Methodological & Application
Application Note: Quantification of Aldosterone in Human Plasma by LC-MS/MS using Aldosterone-d8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldosterone is a mineralocorticoid steroid hormone produced by the adrenal gland, playing a crucial role in regulating blood pressure and electrolyte balance.[1] Accurate and precise quantification of aldosterone in biological matrices is essential for the diagnosis and management of various conditions, including primary aldosteronism, a common cause of secondary hypertension.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for aldosterone quantification due to its superior sensitivity, specificity, and ability to overcome the cross-reactivity issues often associated with immunoassays.[4] This application note describes a robust and sensitive LC-MS/MS method for the quantification of aldosterone in human plasma using a stable isotope-labeled internal standard, Aldosterone-d8. The use of a deuterated internal standard like this compound is critical for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.
Experimental Protocols
This section details the materials and procedures for the quantification of aldosterone in human plasma.
Materials and Reagents
-
Aldosterone certified reference standard
-
This compound internal standard
-
LC-MS/MS grade methanol, acetonitrile, water, and methyl tert-butyl ether (MtBE)
-
Formic acid and ammonium fluoride
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) cartridges/plates
-
Zinc Sulfate (ZnSO4)
Sample Preparation
Several methods can be employed for sample preparation, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). A common and effective approach involves supported liquid extraction.
Protocol: Supported Liquid Extraction (SLE)
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Spiking: To 200 µL of plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected aldosterone levels). Vortex briefly to mix.
-
Protein Precipitation (Optional but recommended): Add 200 µL of 0.1 M zinc sulfate in 50% methanol to precipitate proteins. Centrifuge at 4000 rpm for 10 minutes.
-
Loading onto SLE Plate: Load the supernatant onto a 96-well SLE plate. Apply a gentle vacuum to allow the sample to be absorbed into the sorbent.
-
Elution: Add 1 mL of methyl tert-butyl ether (MtBE) to each well and allow it to flow through for 5 minutes. Collect the eluate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Experimental Workflow
Caption: Workflow for Aldosterone Quantification.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is commonly used.
-
Mobile Phase A: 0.05 mM ammonium fluoride in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 1.5 | 60 | 40 |
| 3.5 | 40 | 60 |
| 7.5 | 2 | 98 |
| 7.6 | 60 | 40 |
| 10.0 | 60 | 40 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 2: MRM Transitions for Aldosterone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Aldosterone (Quantifier) | 361.2 | 315.2 | 100 | 15 |
| Aldosterone (Qualifier) | 361.2 | 97.2 | 100 | 25 |
| This compound (IS) | 369.2 | 323.2 | 100 | 15 |
(Note: The exact m/z values for this compound may vary slightly based on the position of the deuterium labels. The values provided are predictive. The collision energies should be optimized for the specific instrument used.)
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
Caption: Simplified RAAS Pathway.
Data Presentation
The performance of the LC-MS/MS method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 20 - 2000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Compensated by internal standard |
Table 4: Precision and Accuracy Data (Example)
| QC Level | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%) |
| Low | 30 | 4.5 | 6.8 | 102.5 |
| Medium | 500 | 3.2 | 5.1 | 98.7 |
| High | 1000 | 2.8 | 4.2 | 101.3 |
The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of aldosterone in human plasma. The detailed protocol for sample preparation and the optimized LC-MS/MS conditions ensure high-quality data suitable for clinical research and drug development applications. The method's performance, as demonstrated by the validation data, meets the stringent requirements for bioanalytical assays.
References
- 1. lcms.cz [lcms.cz]
- 2. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Quantification of Aldosterone in Human Serum/Plasma using Aldosterone-d8 as an Internal Standard by LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldosterone is a mineralocorticoid hormone, produced by the adrenal cortex, that plays a crucial role in regulating blood pressure and electrolyte balance. Accurate measurement of aldosterone concentrations in biological fluids is essential for the diagnosis and management of various conditions, including primary aldosteronism, a common cause of secondary hypertension.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for aldosterone quantification due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays which can be prone to cross-reactivity. The use of a stable isotope-labeled internal standard, such as Aldosterone-d8, is critical for achieving accurate and precise results by compensating for variations in sample preparation and instrument response.[2] This document provides a detailed protocol for the quantification of aldosterone in human serum or plasma using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
1. Materials and Reagents
-
Aldosterone certified reference material
-
This compound (or other deuterated forms like Aldosterone-d7 or -d4) internal standard[3]
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Zinc sulfate
-
Methyl-tert-butyl ether (MtBE)
-
Solid Phase Extraction (SPE) cartridges or Supported Liquid Extraction (SLE) plates
-
Human serum/plasma for calibration standards and quality controls
2. Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of aldosterone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the aldosterone stock solution with a suitable solvent (e.g., 50% methanol) to create a calibration curve. A typical calibration range is from 10 pg/mL to 2500 pg/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 4000 pmol/L) in a suitable solvent.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the aldosterone working solutions into a surrogate matrix, such as 2% (w/v) BSA in PBS or stripped human serum, to prepare calibration standards and QCs at low, medium, and high concentrations.
3. Sample Preparation
Several methods can be employed for sample preparation, including protein precipitation (PPT), supported liquid extraction (SLE), and solid-phase extraction (SPE). The choice of method will depend on the desired level of sample cleanup and the available resources.
a) Protein Precipitation (PPT) Protocol
-
To 200 µL of serum/plasma sample, calibrator, or QC, add 25 µL of the this compound internal standard working solution.
-
Add 200 µL of 0.1 M zinc sulfate in 50% methanol to precipitate proteins.
-
Vortex the samples thoroughly.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
b) Supported Liquid Extraction (SLE) Protocol
-
To the appropriate volume of serum/plasma sample, calibrator, or QC, add the this compound internal standard.
-
Load the sample onto the SLE plate and allow it to absorb for 5 minutes.
-
Elute the aldosterone and internal standard with methyl-tert-butyl ether (MtBE).
-
Evaporate the eluent to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
4. LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of aldosterone.
-
Mobile Phase A: Water with 0.1% formic acid or 0.2 mM ammonium fluoride.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to achieve optimal separation from endogenous interferences.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 10-50 µL.
b) Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for aldosterone.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ion transitions for aldosterone and this compound should be optimized on the instrument used. Representative transitions are provided in the table below.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Aldosterone Quantification
| Parameter | Value | Reference |
| LC Column | C18, 2.1 x 50 mm, 1.7 µm | |
| Mobile Phase A | 0.2 mM Ammonium Fluoride in Water | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.4 mL/min | |
| Ionization Mode | Negative Electrospray Ionization (ESI) | |
| Aldosterone MRM Transition | m/z 359.2 -> 331.2 | N/A |
| This compound MRM Transition | m/z 367.2 -> 339.2 | N/A |
Table 2: Summary of Quantitative Performance Data
| Parameter | Typical Value | Reference |
| Calibration Range | 28 – 6940 pmol/L | |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | |
| Inter-assay Precision (CV) | < 15% | |
| Accuracy | 85-115% | N/A |
| Recovery | > 90% | |
| Matrix Effect | Minimal, compensated by internal standard |
Mandatory Visualization
Caption: Experimental workflow for aldosterone quantification.
Caption: Role of the internal standard in quantification.
References
- 1. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Establishment and Validation of Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Aldosterone Quantification in Feline Serum with Reference Interval Determination - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Aldosterone in Human Plasma by LC-MS/MS Using Aldosterone-d8 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone is a mineralocorticoid steroid hormone produced by the adrenal cortex and is a key regulator of the renin-angiotensin-aldosterone system (RAAS), which controls blood pressure and electrolyte balance.[1][2] Accurate and precise quantification of aldosterone in human plasma is crucial for the diagnosis and management of conditions such as primary aldosteronism, a common cause of secondary hypertension.[3][4][5] Historically, aldosterone measurement has been performed using immunoassays, which can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more sensitive and specific method for the quantification of aldosterone. This application note provides a detailed protocol for the quantification of aldosterone in human plasma using a stable isotope-labeled internal standard, Aldosterone-d8, and LC-MS/MS.
Principle
This method utilizes this compound as an internal standard to ensure accurate quantification by accounting for variations during sample preparation and analysis. Plasma samples undergo a preparation step, such as protein precipitation, supported liquid extraction (SLE), or solid-phase extraction (SPE), to isolate the analyte from the plasma matrix. The extracted samples are then subjected to reverse-phase liquid chromatography for the separation of aldosterone from other endogenous compounds. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Quantitative Data Summary
The following tables summarize the quantitative performance parameters of various LC-MS/MS methods for aldosterone quantification in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Method Reference | Linear Range (pmol/L) | LLOQ (pmol/L) |
| Hinchliffe et al. (2013) | 30 - 3200 | 30 |
| Taylor et al. (2009) | 69.4 - 5548.0 | 69.4 |
| Holmes et al. (2016) | 50 - 6500 | ~50 |
| Janzen et al. (2018) | 10 - 5000 | 10 |
| Waters Corporation | 22 - 5550 | ~60 |
Table 2: Precision and Recovery
| Method Reference | Concentration (pmol/L) | Intra-assay CV (%) | Inter-assay CV (%) | Recovery (%) |
| Hinchliffe et al. (2013) | Not Specified | <10 | <10 | 89.6 |
| Taylor et al. (2009) | 166.4, 1109.6, 4161.0 | <6.3 | <6.3 | 92.2 - 102.0 |
| Holmes et al. (2016) | 50 - 1000 | Not Specified | 4.1 - 6.8 (Total Imprecision) | Not Specified |
| Janzen et al. (2018) | 60.0, 637 | 4.0, 2.6 | 7.0 (at 45.4 pmol/L), 4.8 (at 1080 pmol/L) | Not Specified |
Experimental Protocols
This section details a comprehensive protocol for the quantification of aldosterone in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of best practices from multiple validated methods.
Materials and Reagents
-
Aldosterone (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid
-
Ammonium Fluoride
-
Methyl-tert-butyl ether (MTBE)
-
Human Plasma (EDTA)
-
Supported Liquid Extraction (SLE) cartridges or 96-well plates
-
Zinc Sulfate (for protein precipitation, optional)
Sample Preparation: Supported Liquid Extraction (SLE)
Supported liquid extraction is a robust method for extracting aldosterone from plasma.
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution. Vortex for 10 seconds.
-
Loading: Load the pre-treated sample onto the SLE cartridge/plate. Apply a gentle vacuum or positive pressure to load the sample into the sorbent.
-
Elution: Add 1 mL of methyl-tert-butyl ether (MTBE) to the cartridge/plate and allow it to percolate for 5 minutes. Elute the analyte by applying a gentle vacuum or positive pressure.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
Liquid Chromatography (LC) Parameters
-
LC System: A UPLC or HPLC system
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.5 mM Ammonium Fluoride
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute aldosterone, and then return to initial conditions for column re-equilibration.
-
0.0 - 1.0 min: 40% B
-
1.0 - 5.0 min: 40% to 95% B
-
5.0 - 6.0 min: 95% B
-
6.1 - 8.0 min: 40% B
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 10 - 20 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Aldosterone: m/z 359.2 > 331.2
-
This compound: m/z 367.2 > 339.2
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for aldosterone quantification.
Aldosterone Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. Diagnosis and management of primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Urinary Aldosterone using LC-MS/MS with an Aldosterone-d8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone, a mineralocorticoid hormone synthesized in the adrenal cortex, is a critical regulator of blood pressure and electrolyte balance. The accurate measurement of urinary aldosterone is essential for the diagnosis and management of conditions such as primary aldosteronism, a common cause of secondary hypertension. While immunoassays have traditionally been used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior specificity and sensitivity, reducing the interferences often seen with immunoassays.[1][2] This application note details a robust and precise method for the quantification of total urinary aldosterone using a stable isotope-labeled internal standard, Aldosterone-d8, to ensure the highest accuracy.
The use of an this compound internal standard is crucial as it co-elutes with the native aldosterone, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[3] This method involves a hydrolysis step to release aldosterone from its glucuronide conjugate, followed by solid-phase extraction (SPE) for sample clean-up and concentration prior to LC-MS/MS analysis.
Experimental Protocols
Urine Sample Collection and Storage
A complete 24-hour urine collection is required to account for diurnal variations in aldosterone secretion.[4]
-
Preservative: Add 25 mL of 50% acetic acid to the collection container before starting the collection to ensure the stability of the analyte.
-
Collection: Instruct the patient to discard the first morning void and then collect all subsequent urine for the next 24 hours, including the first void of the following morning.
-
Storage: During collection, the urine should be kept refrigerated. After the 24-hour collection is complete, mix the entire sample well, measure and record the total volume, and transfer a 10 mL aliquot to a labeled tube for storage at -20°C or below until analysis.
Sample Preparation
a) Hydrolysis of Aldosterone-18-Glucuronide:
Aldosterone in urine is primarily present as a glucuronide conjugate, which must be hydrolyzed to measure total aldosterone. Both acid and enzymatic hydrolysis are viable methods.
-
Acid Hydrolysis (Conventional Method):
-
Pipette 1 mL of the 24-hour urine sample into a glass tube.
-
Add a precise amount of this compound internal standard solution.
-
Add 100 µL of concentrated hydrochloric acid (HCl).
-
Vortex the sample and incubate at 37°C for 18-24 hours.[1]
-
After incubation, neutralize the sample with an appropriate amount of sodium hydroxide (NaOH) to a pH between 6 and 7.
-
-
Enzymatic Hydrolysis (Alternative Method):
-
Pipette 1 mL of the 24-hour urine sample into a microcentrifuge tube.
-
Add a precise amount of this compound internal standard solution.
-
Add β-glucuronidase/arylsulfatase enzyme solution (e.g., from Helix pomatia).
-
Incubate at an optimal temperature (typically 37-55°C) for a specified time (can be significantly shorter than acid hydrolysis, e.g., 2-4 hours).
-
b) Solid-Phase Extraction (SPE):
SPE is employed to clean up the sample and concentrate the analyte. A reversed-phase SPE cartridge is commonly used.
-
Conditioning: Condition the SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the hydrolyzed and pH-adjusted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the aldosterone and this compound with 2 mL of methanol or another suitable organic solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase.
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
a) Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.5 mM Ammonium Fluoride |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 - 50°C |
| Gradient | A suitable gradient to separate aldosterone from potential interferences. |
b) Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 - 600°C |
| Ion Spray Voltage | 4500 - 5500 V (Positive) or -4500 V (Negative) |
c) MRM Transitions:
The following MRM transitions should be monitored for the quantification and confirmation of aldosterone and its internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Aldosterone | 361.2 | 315.1 | 343.2 |
| This compound | 369.2 | 351.2 | 323.2 |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described method, based on typical results from similar LC-MS/MS assays for urinary aldosterone.
| Performance Metric | Expected Value |
| Linearity Range | 0.2 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal due to the use of a co-eluting stable isotope-labeled internal standard |
Visualizations
Below are diagrams illustrating the experimental workflow and the logic of using an internal standard.
Caption: Experimental workflow for urinary aldosterone measurement.
Caption: Logic of internal standard use for accurate quantification.
References
- 1. Migration from RIA to LC-MS/MS for aldosterone determination: Implications for clinical practice and determination of plasma and urine reference range intervals in a cohort of healthy Belgian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
Application Note: Robust Solid-Phase Extraction Protocol for Aldosterone Analysis in Human Plasma Using Aldosterone-d8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone is a mineralocorticoid steroid hormone essential for regulating blood pressure and electrolyte balance.[1] Accurate and precise quantification of aldosterone in biological matrices is crucial for clinical research and drug development. Historically, immunoassays were the standard method for aldosterone measurement but often suffered from a lack of specificity due to cross-reactivity with structurally similar steroids, leading to inaccuracies, especially at low concentrations.[1] Modern analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer superior sensitivity and specificity.[1][2]
A critical component of a reliable LC-MS/MS assay is a robust sample preparation method to remove interfering substances from the complex biological matrix. Solid-phase extraction (SPE) is a widely used technique that provides cleaner extracts and higher recovery rates compared to methods like liquid-liquid extraction (LLE). This application note details a comprehensive SPE protocol for the extraction of aldosterone from human plasma, utilizing Aldosterone-d8 as a stable isotope-labeled internal standard to ensure accurate quantification.
Experimental Protocol
This protocol outlines a detailed procedure for the solid-phase extraction of aldosterone from human plasma samples prior to LC-MS/MS analysis.
Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
Aldosterone certified reference standard
-
This compound (stable isotope-labeled internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Zinc Sulfate (ZnSO₄) solution (e.g., 0.1 M in 50% methanol)
-
Hexane (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Reversed-phase C18 SPE cartridges
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Add 200 µL of 0.1 M zinc sulfate in 50% methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction (SPE) Procedure:
The following steps are performed using a C18 SPE cartridge on a vacuum manifold.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out between steps.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Apply a slow, consistent vacuum to allow the sample to pass through the sorbent at a rate of approximately 0.1 mL/min.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of hexane to remove non-polar interferences like lipids.
-
Dry the cartridge under vacuum for approximately 2 minutes.
-
-
Elution: Elute the aldosterone and the internal standard from the cartridge by passing 1 mL of ethyl acetate through the sorbent at a slow flow rate (approximately 0.1 mL/min). Collect the eluate in a clean collection tube.
Post-Extraction:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for injection.
Experimental Workflow
Caption: Aldosterone SPE Workflow
Quantitative Data Summary
The performance of aldosterone extraction methods coupled with LC-MS/MS analysis varies depending on the specific protocol and instrumentation. The table below summarizes typical performance characteristics reported in the literature.
| Parameter | Value Range | Reference |
| Sample Volume | 100 - 500 µL | |
| Recovery | 87 - 101% | |
| Lower Limit of Quantification (LLOQ) | 42 - 60 pM (~15 - 22 pg/mL) | |
| Linearity (r²) | > 0.99 | |
| Intra- and Inter-assay CVs | ≤ 8.25% |
Discussion
The presented SPE protocol offers a robust and reliable method for extracting aldosterone from human plasma. The pre-treatment step using zinc sulfate effectively precipitates proteins, which can otherwise interfere with the extraction process and contaminate the LC-MS/MS system. The use of a C18 reversed-phase cartridge is a classic and effective choice for retaining moderately polar compounds like steroids from an aqueous matrix.
The wash steps are critical for removing potential interferences. The initial water wash removes highly polar, water-soluble compounds, while the subsequent hexane wash effectively eliminates non-polar lipids that can cause significant matrix effects in the MS source. Elution with ethyl acetate provides a clean extract of aldosterone and its deuterated internal standard.
The inclusion of this compound as an internal standard is paramount for achieving high accuracy and precision. As a stable isotope-labeled analog, it co-elutes with the native aldosterone and experiences similar extraction efficiencies and matrix effects. This allows for reliable correction of any analyte loss during sample preparation and variations in instrument response, which is essential for robust quantification in clinical research.
Conclusion
This application note provides a detailed solid-phase extraction protocol for the analysis of aldosterone in human plasma using this compound as an internal standard. The method is designed to be efficient, providing high recovery and clean extracts suitable for sensitive and specific quantification by LC-MS/MS. This protocol is a valuable tool for researchers, scientists, and drug development professionals requiring accurate measurement of this critical steroid hormone.
References
Application Note: High-Throughput Quantification of Aldosterone in Human Plasma by Liquid-Liquid Extraction (LLE) Coupled with LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of aldosterone in human plasma using liquid-liquid extraction (LLE) with Aldosterone-d8 as a stable isotope-labeled internal standard (SIL-IS). This protocol is optimized for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this critical mineralocorticoid hormone. The straightforward LLE procedure, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides excellent recovery and minimizes matrix effects, ensuring high-quality data for clinical research and endocrine studies.
Introduction
Aldosterone is a mineralocorticoid hormone synthesized in the adrenal cortex, playing a pivotal role in the regulation of blood pressure and electrolyte balance through the renin-angiotensin-aldosterone system (RAAS). Accurate measurement of aldosterone is crucial for the investigation of various endocrine disorders, including primary aldosteronism, a common cause of secondary hypertension. While immunoassays have traditionally been used, they can suffer from cross-reactivity and a lack of specificity. LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its superior sensitivity and specificity.[1]
This application note provides a detailed protocol for the extraction of aldosterone from human plasma using a simple and efficient LLE method. The use of this compound as an internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2]
Materials and Reagents
-
Analytes and Internal Standard:
-
Aldosterone (Sigma-Aldrich, Cat. No. A9477 or equivalent)
-
This compound (Toronto Research Chemicals, Cat. No. A468002 or equivalent)
-
-
Solvents and Reagents (LC-MS Grade or higher):
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Water with 0.1% Formic Acid
-
Acetonitrile
-
Ammonium Fluoride
-
-
Human Plasma:
-
K2-EDTA human plasma (sourced from an accredited biobank)
-
-
Laboratory Equipment:
-
Precision pipettes and tips
-
Vortex mixer
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
-
Autosampler vials
-
LC-MS/MS system (e.g., SCIEX QTRAP 6500+ or equivalent)[3]
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Aldosterone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of aldosterone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Intermediate and Working Standard Solutions: Prepare serial dilutions of the aldosterone stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution in methanol:water (50:50, v/v) to achieve a final concentration that yields a robust signal in the LC-MS/MS system.
Sample Preparation and Liquid-Liquid Extraction (LLE)
-
Sample Thawing: Thaw plasma samples, calibrators, and quality control (QC) samples at room temperature.
-
Aliquoting: Pipette 250 µL of each plasma sample, calibrator, and QC into appropriately labeled microcentrifuge tubes.[4]
-
Internal Standard Addition: Add a specified volume of the this compound working solution to each tube (except for blank matrix samples).
-
Vortexing: Briefly vortex all tubes to ensure thorough mixing.
-
Extraction: Add 1.5 mL of MTBE to each tube.[5]
-
Vortexing: Vortex vigorously for 5 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the tubes at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean set of tubes.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortexing and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: A C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm) is suitable for separation.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid or ammonium fluoride) and mobile phase B (e.g., methanol or acetonitrile) is typically used.
-
Flow Rate: A typical flow rate is 0.4-0.6 mL/min.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.
-
MRM Transitions:
-
Aldosterone: m/z 359.2 -> 331.2
-
This compound: m/z 367.2 -> 339.2
-
Data Presentation
The following tables summarize the expected performance characteristics of this LLE-LC-MS/MS method for aldosterone, compiled from various validated methods.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10-50 pmol/L |
| Upper Limit of Quantification (ULOQ) | 3500-5000 pmol/L |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy/Recovery | 90-110% |
| Matrix Effect | Minimal (<15%) |
Table 2: Example Calibration Curve Data
| Concentration (pmol/L) | Analyte/IS Peak Area Ratio |
| 10 | 0.005 |
| 50 | 0.024 |
| 100 | 0.048 |
| 500 | 0.245 |
| 1000 | 0.490 |
| 2500 | 1.225 |
| 5000 | 2.450 |
Visualizations
Caption: Liquid-Liquid Extraction Workflow for Aldosterone.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) Pathway.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte/IS Signal | Incomplete extraction | Ensure vigorous vortexing; try a different extraction solvent (e.g., diethyl ether). |
| Inefficient evaporation | Optimize nitrogen flow rate and temperature. | |
| Poor ionization | Clean the ion source; optimize MS parameters. | |
| High Variability in Results | Inconsistent pipetting | Calibrate pipettes; use reverse pipetting for viscous samples. |
| Incomplete mixing | Ensure thorough vortexing at all relevant steps. | |
| Sample degradation | Keep samples on ice or at 4°C during preparation. | |
| Peak Tailing or Splitting | Column degradation | Replace the guard column or analytical column. |
| Incompatible reconstitution solvent | Ensure the reconstitution solvent is similar in composition to the initial mobile phase. | |
| Contamination | Flush the LC system; use fresh mobile phases. |
Conclusion
The described liquid-liquid extraction method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of aldosterone in human plasma. This protocol is suitable for high-throughput analysis in a research setting, offering the accuracy and precision required for demanding applications in endocrinology and drug development. The simplicity of the LLE procedure makes it an attractive alternative to more complex sample preparation techniques like solid-phase extraction (SPE).
References
- 1. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. sciex.com [sciex.com]
- 4. Migration from RIA to LC-MS/MS for aldosterone determination: Implications for clinical practice and determination of plasma and urine reference range intervals in a cohort of healthy Belgian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of serum aldosterone by liquid chromatography and tandem mass spectrometry: a liquid-liquid extraction method for the ABSCIEX API-5000 mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Aldosterone in Biological Samples by GC-MS Following Derivatization with Aldosterone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone is a potent mineralocorticoid hormone that plays a crucial role in regulating blood pressure and electrolyte balance. Accurate quantification of aldosterone in biological matrices is essential for clinical diagnostics, particularly in the investigation of primary aldosteronism, and for research in endocrinology and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of steroids like aldosterone. However, due to its low volatility and thermal lability, direct GC-MS analysis of aldosterone is not feasible.[1] Chemical derivatization is a necessary step to convert aldosterone into a more volatile and thermally stable compound suitable for GC-MS analysis.[1]
This application note provides a detailed protocol for the derivatization of aldosterone for GC-MS analysis, utilizing a two-step methoximation-trimethylsilylation (MO-TMS) procedure. The use of a stable isotope-labeled internal standard, Aldosterone-d8, is incorporated to ensure high accuracy and precision in quantification by correcting for variations during sample preparation and analysis.
Principle
The analytical method involves the following key steps:
-
Sample Preparation: Extraction of aldosterone and the internal standard, this compound, from the biological matrix (e.g., serum, plasma, or urine).
-
Derivatization: A two-step derivatization process is employed:
-
Methoximation: The ketone groups of aldosterone and this compound are converted to methoximes using methoxyamine hydrochloride. This step protects the ketone functionalities and prevents the formation of multiple derivatives in the subsequent silylation step.[2][3]
-
Trimethylsilylation (TMS): The hydroxyl groups are converted to trimethylsilyl ethers using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This significantly increases the volatility and thermal stability of the analytes.[2]
-
-
GC-MS Analysis: The derivatized samples are injected into the GC-MS system. The MO-TMS derivatives of aldosterone and this compound are separated on a gas chromatography column and detected by a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantification: The concentration of aldosterone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Aldosterone certified reference standard
-
This compound internal standard
-
Methoxyamine hydrochloride (MeOx·HCl)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas, high purity
-
Vials, autosampler, with inserts
-
Heating block or oven
Sample Preparation (Example for Serum/Plasma)
-
Spiking: To 1.0 mL of serum or plasma sample, add a known amount of this compound solution to achieve a final concentration appropriate for the expected range of endogenous aldosterone.
-
Equilibration: Vortex the sample briefly and allow it to equilibrate for 30 minutes at room temperature.
-
Extraction:
-
Perform a solid-phase extraction (SPE) using C18 cartridges.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Elute the analytes with 3 mL of ethyl acetate.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
Derivatization Protocol
-
Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
Trimethylsilylation:
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
GC-MS Parameters
The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 180°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data Summary
A literature review indicates that while GC-MS is a robust technique for aldosterone analysis, quantitative performance data is often presented for LC-MS/MS methods due to their prevalence in clinical settings. However, based on general steroid analysis protocols, the following table summarizes expected performance characteristics for a validated GC-MS method.
| Parameter | MO-TMS Derivatization | Heptafluorobutyryl Derivatization |
| Limit of Detection (LOD) | 1 - 5 ng/mL (for general steroids) | Not specifically reported for aldosterone |
| Limit of Quantification (LOQ) | 2.5 - 5 ng/mL (for general steroids) | 30 pmol/L (by ID-GC/MS) |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
Note: The values for MO-TMS are based on general steroid panel analysis and may vary for a method optimized specifically for aldosterone. The heptafluorobutyryl derivative data is from an isotope dilution GC/MS method and is provided for comparative context.
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, specific ions for the MO-TMS derivatives of aldosterone and this compound should be monitored. The exact m/z values of the fragments will depend on the specific derivative formed (mono- or di-TMS). Based on the structure of aldosterone, the following are plausible characteristic ions to monitor. It is crucial to confirm these fragments by analyzing the full scan mass spectra of the derivatized standards.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Aldosterone-MO-TMS | To be determined empirically | To be determined empirically |
| This compound-MO-TMS | To be determined empirically | To be determined empirically |
Note: The molecular weight of the di-MO-tri-TMS derivative of aldosterone would be significantly higher than the native molecule. Fragmentation would likely involve losses of TMS groups and parts of the steroid backbone. For TMS derivatives of steroids, common fragment ions can be observed, but specific fragments for the aldosterone derivative need to be empirically determined.
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of aldosterone.
References
Application Notes: The Role of Aldosterone-d8 in Advancing Clinical Research
Introduction
Aldosterone, a key mineralocorticoid hormone, plays a critical role in regulating blood pressure and electrolyte balance.[1][2] Accurate measurement of aldosterone levels is crucial for the diagnosis and management of various cardiovascular and renal diseases, most notably primary aldosteronism, a common cause of secondary hypertension.[3][4] Historically, the quantification of aldosterone relied on immunoassays, which can be limited by cross-reactivity with structurally similar steroids, leading to potential inaccuracies. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has provided a more specific and sensitive method for aldosterone measurement. Central to the accuracy of LC-MS/MS assays is the use of a stable isotope-labeled internal standard, with Aldosterone-d8 being a widely adopted choice.
This compound is a deuterated form of aldosterone, meaning that eight hydrogen atoms in the aldosterone molecule have been replaced with deuterium atoms. This isotopic labeling makes this compound chemically identical to endogenous aldosterone in terms of its extraction and chromatographic behavior, but distinguishable by its higher mass. By adding a known amount of this compound to a biological sample at the beginning of the analytical process, it serves as an internal standard to correct for variations in sample preparation and instrument response, thereby ensuring highly accurate and precise quantification of endogenous aldosterone.
Principle of Isotope Dilution Mass Spectrometry
The use of this compound in LC-MS/MS analysis is based on the principle of isotope dilution. A known quantity of this compound is spiked into the patient's plasma or serum sample. This "spiked" sample is then processed to extract both the endogenous (unlabeled) aldosterone and the deuterated internal standard. During LC-MS/MS analysis, the instrument separately measures the signal intensities of the native aldosterone and this compound. The ratio of the signal from the endogenous aldosterone to that of the known amount of this compound is used to calculate the concentration of aldosterone in the original sample. This ratiometric measurement corrects for any loss of analyte during sample preparation and for any fluctuations in the mass spectrometer's performance, leading to a robust and reliable result.
Quantitative Data Summary
The following table summarizes the performance characteristics of various LC-MS/MS methods that utilize a deuterated internal standard, such as Aldosterone-d7 or this compound, for the quantification of aldosterone in human plasma or serum.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | d7-Aldosterone | Not Specified | Aldosterone-d4 | This compound |
| Linearity Range | 31.3–1000 pg/mL | 10-5000 pg/mL | 27.7 to 2774.4 pmol/L | 42–4161 pmol/L |
| Lower Limit of Quantification (LLOQ) | ~40 pmol/L | 10 pg/mL | 27.7 pmol/L | Not Specified |
| Intra-run Precision (CV%) | 1.2% to 11.8% | Not Specified | ≤ 3.18% | ≤9.8% |
| Inter-run Precision (CV%) | 4.9% to 8.9% | 2.20–3.97% | Not Specified | ≤9.8% |
| Accuracy (Recovery %) | >97.7% | 100.07–102.05% | 98.11-101.61% | Mean accuracy of 99% for diluted sample |
| Matrix Effects | <4% | Not Specified | Not Specified | 1.10 (mean) |
Note: Data is compiled from multiple sources and methodologies may vary.
Experimental Protocols
Below are detailed protocols for the quantification of aldosterone in human plasma/serum using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of methodologies reported in clinical research studies.
1. Materials and Reagents
-
Aldosterone certified reference standard
-
This compound internal standard
-
HPLC or LC-MS grade methanol, water, ethyl acetate, n-hexane, and methyl-tert-butyl-ether (MTBE)
-
Formic acid
-
Steroid-free human serum for calibration standards and quality controls
-
Phosphate-buffered saline (PBS)
-
Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) cartridges
2. Sample Preparation (Supported Liquid Extraction)
-
Sample Thawing: Allow patient plasma/serum samples, calibrators, and quality controls to thaw at room temperature.
-
Internal Standard Spiking: To 100 µL of each sample, add a specific volume of this compound internal standard solution (concentration to be optimized based on the expected range of endogenous aldosterone).
-
Sample Dilution: Dilute the spiked samples with water containing 0.1% formic acid.
-
Extraction:
-
Load the diluted samples onto an SLE cartridge.
-
Apply a vacuum to draw the sample into the sorbent material.
-
Elute the analytes with an organic solvent such as methyl-tert-butyl-ether (MTBE).
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase starting condition (e.g., 50% methanol in water).
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column is typically used for separation.
-
Mobile Phase: A gradient elution using two mobile phases is common:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute aldosterone, and then re-equilibrating to the initial conditions.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both endogenous aldosterone and this compound.
-
Example Transitions (to be optimized for the specific instrument):
-
Aldosterone: e.g., m/z 361.2 -> 315.2
-
This compound: e.g., m/z 369.2 -> (a specific product ion for d8 variant)
-
-
-
Data Analysis: The peak area ratio of aldosterone to this compound is calculated and used to determine the concentration of aldosterone in the sample by referencing a calibration curve.
-
Visualizations
Caption: Experimental workflow for aldosterone quantification using LC-MS/MS.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Establishment and Validation of Sensitive Liquid Chromatography-Tandem Mass Spectrometry Method for Aldosterone Quantification in Feline Serum with Reference Interval Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hudson.org.au [hudson.org.au]
- 4. Primary Aldosteronism Diagnosis and Management: A Clinical Approach - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Aldosterone Using Aldosterone-d8: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone, a mineralocorticoid hormone synthesized in the adrenal cortex, is a critical regulator of blood pressure and electrolyte balance.[1] Dysregulation of aldosterone signaling is implicated in various cardiovascular and renal diseases. Consequently, high-throughput screening (HTS) for compounds that modulate aldosterone levels is a crucial aspect of drug discovery and development. This document provides a detailed protocol for the high-throughput quantification of aldosterone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Aldosterone-d8 as an internal standard. LC-MS/MS offers superior specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity.[2][3]
Aldosterone Signaling Pathway
Aldosterone exerts its physiological effects through both genomic and non-genomic pathways. In the classical genomic pathway, aldosterone binds to the cytoplasmic mineralocorticoid receptor (MR), which is complexed with heat shock proteins (HSPs).[1][4] Upon binding, the HSPs dissociate, and the aldosterone-MR complex translocates to the nucleus. In the nucleus, it binds to hormone response elements (HREs) on the DNA, leading to the transcription of target genes that regulate ion and water transport. Non-genomic effects are initiated by aldosterone binding to membrane-associated receptors, leading to rapid cellular responses through various signaling cascades.
Figure 1: Aldosterone Signaling Pathway.
High-Throughput Aldosterone Quantification Workflow
The high-throughput analysis of aldosterone involves automated sample preparation, followed by rapid and sensitive LC-MS/MS detection. The use of a deuterated internal standard, such as this compound, is critical for accurate quantification by correcting for matrix effects and variations during sample processing.
Figure 2: High-Throughput Aldosterone Analysis Workflow.
Experimental Protocols
Materials and Reagents
-
Aldosterone certified reference standard
-
This compound (internal standard)
-
LC-MS/MS grade methanol, acetonitrile, water, and isopropanol
-
Formic acid and ammonium fluoride
-
96-well Supported Liquid Extraction (SLE) plates
-
Human plasma/serum (steroid-free for calibration curve)
-
Automated liquid handler
-
96-well plate evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Sample Preparation: Automated 96-Well SLE
-
Sample Aliquoting: Using an automated liquid handler, aliquot 100 µL of each sample (calibrators, QCs, and unknowns) into the wells of a 96-well plate.
-
Internal Standard Spiking: Add 25 µL of the this compound working solution (in 50% methanol) to each well.
-
Protein Precipitation & Loading: Add 100 µL of 0.1% formic acid in water to each well. Mix gently and load the entire volume onto a 96-well SLE plate.
-
Extraction: Allow the samples to absorb for 5 minutes. Elute the analytes by adding 1 mL of an organic solvent mixture (e.g., dichloromethane:isopropanol 98:2 v/v) and collecting the eluate in a clean 96-well collection plate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 70:30 water:methanol). Seal the plate and vortex briefly before placing it in the autosampler.
LC-MS/MS Method
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride |
| Mobile Phase B | Methanol with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate. |
| Injection Volume | 10 µL |
| Column Temperature | 40-50°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MRM Transitions | Aldosterone (Negative): 359.2 > 331.2 (Quantifier), 359.2 > 189.1 (Qualifier) This compound (Negative): (Adjust for d8) e.g., ~367.2 > ~339.2 Aldosterone (Positive): 361.2 > 315.2 (Quantifier), 361.2 > 97.2 (Qualifier) This compound (Positive): (Adjust for d8) e.g., ~369.2 > ~323.2 |
| Source Temp. | 500-600°C |
| IonSpray Voltage | -4500 V (Negative) or 3500 V (Positive) |
Method Validation and Performance Characteristics
A summary of typical quantitative performance data from validated LC-MS/MS methods for aldosterone is presented below. These values serve as a benchmark for method development and validation.
| Performance Parameter | Typical Value |
| Linearity Range | 10 - 5000 pg/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 5 - 50 pg/mL |
| Intra-Assay Precision (%CV) | < 10% |
| Inter-Assay Precision (%CV) | < 15% |
| Accuracy/Recovery | 90 - 110% |
| Matrix Effect | Minimal and compensated by internal standard |
Conclusion
The described high-throughput screening method, utilizing automated 96-well supported liquid extraction and a robust LC-MS/MS protocol with this compound as an internal standard, provides a sensitive, specific, and reliable platform for the quantification of aldosterone in biological samples. This approach is well-suited for drug discovery and development, enabling the rapid screening of large compound libraries to identify potential modulators of aldosterone production and signaling. The detailed protocols and performance characteristics presented herein serve as a comprehensive guide for researchers and scientists in the field.
References
Troubleshooting & Optimization
Troubleshooting deuterium exchange in Aldosterone-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aldosterone-d8. The following information addresses common issues related to deuterium exchange that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is a deuterated form of aldosterone, commonly used as an internal standard in quantitative mass spectrometry-based assays.[1] The eight deuterium atoms are typically located on carbon atoms that are less prone to exchange than hydrogens on heteroatoms (like oxygen or nitrogen). The exact positions can vary by manufacturer, but a common isotopologue is Aldosterone (2,2,4,6,6,17,21,21-D₈).[2][3]
Q2: Is there a risk of the deuterium labels on this compound exchanging with protons from my solvent (back-exchange)?
While deuterium atoms on carbon (C-D bonds) are generally stable, the risk of back-exchange is not zero.[4][5] The stability of these labels can be compromised under certain experimental conditions, particularly at pH extremes (both acidic and basic) and elevated temperatures. Protons on carbons adjacent to carbonyl groups, which are present in the aldosterone structure, can be more susceptible to exchange.
Q3: What are the common causes of unexpected mass shifts when using this compound?
Unexpected mass shifts, particularly a decrease in the mass-to-charge ratio (m/z) of the this compound ion, are often indicative of deuterium loss through back-exchange. This can be triggered by:
-
pH of the solution: Both acidic and basic conditions can catalyze deuterium exchange.
-
Temperature: Higher temperatures can increase the rate of exchange reactions.
-
Solvent composition: Protic solvents (e.g., water, methanol) can act as a source of protons for exchange.
-
Extended storage or processing times: Prolonged exposure to unfavorable conditions increases the likelihood of exchange.
Q4: How can I confirm if deuterium exchange is occurring with my this compound standard?
If you suspect deuterium exchange, you can confirm it by analyzing your this compound standard using mass spectrometry.
-
Mass Spectrometry (MS): In full-scan mode, look for the appearance of ions at m/z values corresponding to the loss of one or more deuterium atoms (M-1, M-2, etc.). The presence and intensity of these lower mass peaks can indicate the extent of back-exchange.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A well-controlled LC-MS experiment can help quantify the extent of exchange under specific conditions. A detailed protocol is provided in the Troubleshooting Guide section.
Q5: What are the best practices for storing and handling this compound to minimize deuterium exchange?
To maintain the isotopic integrity of your this compound standard:
-
Storage: Store the standard as recommended by the manufacturer, typically in a tightly sealed container at a low temperature and protected from light.
-
Solvents: Prepare stock solutions in aprotic or minimally protic solvents whenever possible. If aqueous solutions are necessary, use buffered solutions at a neutral or slightly acidic pH where the exchange rate is often at a minimum.
-
Sample Preparation: Minimize the time samples are in solution before analysis. Keep samples at a low temperature throughout the preparation process.
-
pH Control: Avoid exposing the standard to strong acids or bases.
Troubleshooting Guide
Issue: Inconsistent or lower than expected signal for this compound in LC-MS/MS analysis.
This could be due to degradation of the standard, but deuterium back-exchange can also lead to a decrease in the signal of the fully deuterated molecule and the appearance of partially deuterated species.
Troubleshooting Workflow for Suspected Deuterium Exchange
Caption: Troubleshooting workflow for suspected deuterium exchange.
Experimental Protocol: Assessing this compound Stability at Different pH Values
This protocol is designed to quantify the extent of deuterium loss from this compound under different pH conditions.
Objective: To determine the stability of deuterium labels on this compound at acidic, neutral, and basic pH.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
Preparation of Buffers: Prepare buffer solutions at the desired pH values (e.g., pH 4.0, pH 7.0, and pH 10.0).
-
Incubation:
-
In separate vials, dilute the this compound stock solution into each buffer to a final concentration of 10 µg/mL.
-
Prepare a control sample by diluting the stock solution in aprotic solvent (e.g., acetonitrile).
-
Incubate all samples at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 24 hours).
-
-
Sample Quenching (if necessary): If the incubation is performed at a non-neutral pH, neutralize the samples before analysis to prevent further exchange during the analytical run.
-
LC-MS Analysis:
-
Inject the samples into an LC-MS system.
-
Operate the mass spectrometer in full scan mode to monitor the m/z range that includes the expected masses of this compound and its partially de-deuterated products.
-
-
Data Analysis:
-
For each sample, examine the mass spectrum for the this compound peak. The theoretical m/z for the protonated, fully deuterated molecule is [C₂₁H₂₀D₈O₅ + H]⁺.
-
Look for the appearance and relative intensity of ions at M-1, M-2, etc., corresponding to the loss of 1, 2, or more deuterium atoms.
-
Calculate the percentage of each species to quantify the extent of deuterium loss at each pH.
-
Experimental Workflow for Stability Testing
Caption: Experimental workflow for testing this compound stability.
Data Presentation
Table 1: Expected Mass Shifts in this compound Due to Deuterium Loss
| Number of Deuteriums Lost | Change in Monoisotopic Mass (Da) | Expected m/z of [M+H]⁺ (approx.) |
| 0 (Intact) | 0 | 369.2 |
| 1 | -1.006 | 368.2 |
| 2 | -2.012 | 367.2 |
| 3 | -3.018 | 366.2 |
| 4 | -4.025 | 365.2 |
| 5 | -5.031 | 364.2 |
| 6 | -6.037 | 363.2 |
| 7 | -7.043 | 362.2 |
| 8 | -8.049 | 361.2 |
Note: The exact m/z will depend on the instrument's mass accuracy.
Table 2: Influence of Experimental Parameters on Deuterium Exchange
| Parameter | Condition | Risk of Exchange | Recommendation |
| pH | Acidic (e.g., < 4) | Increased | Buffer samples to a neutral or slightly acidic pH if possible. |
| Neutral (e.g., 6-8) | Minimal | Ideal for sample stability. | |
| Basic (e.g., > 9) | Increased | Avoid highly basic conditions. | |
| Temperature | Low (e.g., 4°C) | Minimal | Keep samples cool during preparation and storage. |
| Ambient (e.g., 25°C) | Moderate | Minimize time at room temperature. | |
| Elevated (e.g., > 40°C) | High | Avoid heating samples containing this compound. | |
| Solvent | Aprotic (e.g., ACN, THF) | Minimal | Use for stock solutions and sample reconstitution where feasible. |
| Protic (e.g., H₂O, MeOH) | Potential Proton Source | Minimize exposure time; use deuterated solvents for NMR. | |
| Time | Short | Minimal | Process samples quickly. |
| Long | Increased | Avoid prolonged storage of diluted samples. |
Signaling Pathways and Mechanisms
While aldosterone itself acts on signaling pathways, the issue of deuterium exchange is a chemical process. The diagram below illustrates a generalized mechanism for base-catalyzed deuterium exchange at a carbon atom alpha to a carbonyl group, a potential site of exchange in the aldosterone molecule.
Generalized Mechanism of Base-Catalyzed Deuterium Exchange
Caption: Generalized mechanism of base-catalyzed deuterium exchange.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aldosterone (2,2,4,6,6,17,21,21-Dâ) - Cambridge Isotope LaboratoriesDLM-8438-C [isotope.com]
- 3. This compound | C21H28O5 | CID 131708876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of C-19 deuterium labelled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Preventing back-exchange of deuterium in Aldosterone-d8
Welcome to the Technical Support Center for Aldosterone-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the back-exchange of deuterium in this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is an unintended chemical reaction where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment.[1] This is a significant concern as it compromises the isotopic purity of the standard, which can lead to inaccuracies in quantitative analyses, particularly in sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] If the deuterated standard loses its isotopic label, it can be misidentified as the unlabeled analyte, potentially causing an overestimation of the analyte's concentration.
Q2: Which deuterium atoms on the this compound molecule are most susceptible to back-exchange?
A2: The deuterium atoms on the carbon atoms adjacent to carbonyl groups (alpha-positions) are the most susceptible to back-exchange.[1] In this compound, which is deuterated at positions 2, 2, 4, 6, 6, 17, 21, and 21, the deuterons at positions 2, 4, 6, and 17 are particularly labile. This is due to a process called keto-enol tautomerism, which is catalyzed by the presence of acids or bases.
Q3: What are the primary factors that promote deuterium back-exchange?
A3: The main factors that accelerate deuterium back-exchange are:
-
pH: Both acidic and basic conditions can catalyze the back-exchange process. The rate of exchange is generally lowest in a slightly acidic to neutral pH range.[1]
-
Temperature: Higher temperatures increase the rate of the exchange reaction.[1]
-
Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can act as a source of hydrogen atoms and facilitate back-exchange.
Q4: How should I store this compound to maintain its isotopic integrity?
A4: To ensure the stability of this compound, it is recommended to:
-
Store it in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to atmospheric moisture.
-
Store at low temperatures, such as -20°C or below, as specified by the supplier.
-
For solutions, use high-purity aprotic solvents like acetonitrile. If a protic solvent is necessary, consider using its deuterated form (e.g., methanol-d4).
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Decreasing internal standard (this compound) signal over an analytical run | Back-exchange occurring in the autosampler. | Maintain the autosampler at a low temperature (e.g., 4°C). Minimize the time samples are queued before injection. |
| Back-exchange in the LC mobile phase. | If compatible with your chromatography, adjust the mobile phase pH to be as close to neutral as possible, avoiding strongly acidic or basic additives. Use a mobile phase with a higher percentage of aprotic solvent (e.g., acetonitrile) if it does not compromise the separation. | |
| Inconsistent quantification results (overestimation of the analyte) | Loss of deuterium from this compound during sample preparation. | Perform all sample preparation steps at low temperatures (on ice). Use aprotic solvents for extraction and reconstitution. Minimize the exposure time to any aqueous or protic solutions. |
| Appearance of a peak at the mass of a lower deuterated isotopologue (e.g., d7) | Partial back-exchange has occurred. | Review storage conditions, solvent choices, and sample preparation procedures. Prepare fresh stock and working solutions of this compound in an appropriate aprotic solvent. |
| "False positive" signal for the unlabeled analyte in a blank sample spiked only with this compound | Complete back-exchange of a portion of the internal standard. | This is a critical issue indicating significant problems with the experimental protocol. A thorough review of all steps, from storage to analysis, is required. Consider using an alternative deuterated standard with labels in more stable positions if available. |
Data Presentation
| Condition | Parameter | Relative Stability of this compound | Reasoning |
| Solvent Type | Acetonitrile (aprotic) | High | Acetonitrile lacks exchangeable protons, minimizing the source for back-exchange. |
| Methanol (protic) | Moderate to Low | Methanol contains a hydroxyl proton that can readily exchange with the deuterons on this compound. | |
| Water (protic) | Low | Water is a primary source of protons and can facilitate back-exchange, especially outside of a neutral pH range. | |
| Temperature | -20°C | High | Low temperatures significantly slow down the kinetics of the back-exchange reaction. |
| 4°C (Autosampler) | Moderate | While better than room temperature, some back-exchange can still occur over extended periods. | |
| Room Temperature (20-25°C) | Low | The rate of back-exchange is significantly increased at room temperature. | |
| 40°C (Column Oven) | Very Low | Elevated temperatures used in chromatography can accelerate on-column back-exchange. | |
| pH of Aqueous Solutions | pH 2-4 | Moderate | While acidic, this range is often found to be a region of minimal exchange for many deuterated compounds. |
| pH 5-7 | High | A neutral pH range is generally the most stable for preventing acid or base-catalyzed back-exchange. | |
| pH > 8 | Very Low | Basic conditions strongly promote the enolization of ketones, leading to rapid back-exchange. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions with minimal risk of back-exchange.
Materials:
-
This compound (lyophilized powder or as supplied)
-
High-purity, anhydrous acetonitrile
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under an inert atmosphere (e.g., in a glove box or using a gentle stream of nitrogen), reconstitute the this compound with the required volume of anhydrous acetonitrile to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Vortex the vial for 30 seconds to ensure complete dissolution.
-
For working solutions, perform serial dilutions of the stock solution using anhydrous acetonitrile.
-
Store all solutions in tightly sealed amber vials at -20°C or below.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
Objective: To extract aldosterone from a biological matrix and prepare it for analysis while minimizing back-exchange of the this compound internal standard.
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound working solution in acetonitrile
-
Methyl tert-butyl ether (MTBE) or other suitable aprotic extraction solvent
-
Centrifuge capable of refrigeration
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 90:10 acetonitrile:water)
Procedure:
-
Thaw biological samples on ice.
-
To a 0.5 mL aliquot of the sample, add a precise volume of the this compound working solution.
-
Vortex briefly to mix.
-
Add 2 mL of ice-cold MTBE, vortex vigorously for 1 minute for liquid-liquid extraction.
-
Centrifuge at 4°C for 10 minutes at 3000 x g.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent, vortex, and transfer to an autosampler vial.
-
Keep the samples in a cooled autosampler (4°C) until injection.
Visualizations
Caption: Workflow for handling this compound to minimize deuterium back-exchange.
Caption: Factors influencing the rate of deuterium back-exchange on this compound.
References
Technical Support Center: Aldosterone and Aldosterone-d8 Analysis by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic shift observed between aldosterone and its deuterated internal standard, Aldosterone-d8, during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: Chromatographic Shift Between Aldosterone and this compound
A consistent and reproducible chromatographic separation is crucial for accurate quantification. This guide addresses common issues related to retention time shifts between aldosterone and its deuterated internal standard.
Issue 1: this compound elutes slightly earlier than aldosterone.
-
Cause: This is an expected phenomenon known as the "chromatographic isotope effect" or "isotopic retention shift".[1] Deuterium atoms are slightly larger and can form slightly weaker intermolecular interactions with the stationary phase compared to hydrogen atoms. In reversed-phase chromatography, this can lead to a slightly earlier elution of the deuterated compound.[1]
-
Solution: A small, consistent shift in retention time between the analyte and its deuterated internal standard is generally acceptable and can be accounted for by the integration software. The key is that this shift remains constant across all injections.
Issue 2: The retention time difference between aldosterone and this compound is inconsistent or drifting across injections.
This indicates a problem with the analytical method or the HPLC system itself. The following troubleshooting steps can help identify the root cause.
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Issues | - Composition: Re-prepare the mobile phase, ensuring accurate measurements of all components. Even small variations in the organic modifier or additive concentration can significantly impact retention times.[2][3] - pH: If using a buffer, verify its pH. A change of just 0.1 pH units can alter retention times, especially for ionizable compounds.[1] - Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts. Ensure the mobile phase is properly degassed. |
| Column Issues | - Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can cause retention time drift. - Contamination: Column contamination from sample matrix components can alter the stationary phase chemistry and affect retention. Flush the column with a strong solvent. - Degradation: Over time, the stationary phase can degrade, especially with aggressive mobile phases or high temperatures, leading to changes in retention. Consider replacing the column if performance deteriorates. |
| System & Environmental Issues | - Temperature Fluctuations: Maintain a stable column temperature using a column oven. Even minor temperature changes can affect retention times. - Flow Rate Variations: Check for leaks in the system and verify the pump is delivering a constant flow rate. Inconsistent flow rates directly impact retention times. - Injector Problems: Issues with the injector, such as partial loop filling or leaks, can lead to variable injection volumes and apparent retention time shifts. |
Troubleshooting Workflow:
Caption: A flowchart outlining the systematic approach to troubleshooting inconsistent retention time shifts between aldosterone and its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (this compound) elute at a different retention time than the native analyte (aldosterone)?
This is due to the "chromatographic isotope effect". The substitution of hydrogen with deuterium slightly alters the physicochemical properties of the molecule. In reversed-phase HPLC, deuterated compounds are often slightly less retained and therefore elute earlier than their non-deuterated counterparts. This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can affect the molecule's polarity and its interaction with the stationary phase.
Q2: How much of a retention time shift is considered "normal" between aldosterone and this compound?
A small, consistent shift is expected. While the exact difference depends on the specific chromatographic conditions (e.g., column chemistry, mobile phase, temperature), a shift of a few seconds is not uncommon. The critical factor is the consistency of this shift from one injection to the next.
Q3: Can the chromatographic shift between the analyte and internal standard affect quantification?
As long as the peaks for both the analyte and the internal standard are well-resolved and consistently integrated, a small, stable retention time difference should not negatively impact the accuracy of quantification. Modern chromatography data systems can easily account for this shift when calculating the peak area ratios. However, a drifting or inconsistent shift can lead to integration errors and inaccurate results.
Q4: What are the key experimental parameters to control to ensure a consistent chromatographic shift?
To maintain a consistent separation, it is crucial to control the following parameters:
-
Mobile phase composition and pH: Prepare mobile phases carefully and consistently.
-
Column temperature: Use a reliable column oven to maintain a stable temperature.
-
Flow rate: Ensure the HPLC pump is functioning correctly and delivering a constant flow rate.
-
Column equilibration: Allow sufficient time for the column to equilibrate before each run.
Molecular Interaction Diagram:
Caption: A simplified diagram illustrating the differential hydrophobic interactions of aldosterone and this compound with a C18 stationary phase, leading to a chromatographic shift.
Experimental Protocols
Example HPLC Method for Aldosterone Analysis
This is a general example protocol and may require optimization for specific applications and instrumentation.
| Parameter | Specification |
| HPLC System | Agilent 1290 Infinity LC system or equivalent |
| Column | Waters Acquity® HSS PFP 1.8 µm (2.1x50 mm) or similar C18 column |
| Mobile Phase A | 5 mM Ammonium formate in water |
| Mobile Phase B | Methanol |
| Gradient | 30% B to 70% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Internal Standard | This compound |
Sample Preparation: Supported Liquid Extraction (SLE)
-
To 250 µL of serum or plasma, add the this compound internal standard.
-
Vortex mix the sample.
-
Load the sample onto an SLE cartridge and wait 5 minutes.
-
Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase composition.
-
Inject the sample into the HPLC system.
This technical support guide provides a starting point for addressing chromatographic shifts between aldosterone and this compound. For more complex issues, consulting the instrument manufacturer's documentation or a chromatography specialist is recommended.
References
Optimizing mass spectrometry parameters for Aldosterone-d8 detection
Welcome to the technical support center for the analysis of Aldosterone-d8. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for the accurate detection and quantification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Question: Why am I observing a poor signal or no signal for this compound?
Answer: Several factors can contribute to a weak or absent signal for this compound. Follow this systematic troubleshooting workflow to identify and resolve the issue.
-
Verify Mass Spectrometer Parameters:
-
Ionization Mode: Aldosterone is typically analyzed in negative ion mode (ESI-).[1] Ensure your instrument is set correctly.
-
MRM Transitions: Confirm that the correct precursor and product ions for this compound are entered in your acquisition method. Refer to the data tables below for common transitions.
-
Source Parameters: Check the ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas).[2] Suboptimal settings can significantly impact ionization efficiency. For instance, a typical ion spray voltage is -4500 V and a source temperature of 600°C has been reported.[2][3]
-
Collision Energy (CE) and Declustering Potential (DP): These values are compound-dependent and crucial for fragmentation. Ensure they are optimized for this compound.
-
-
Inspect the Liquid Chromatography (LC) System:
-
Mobile Phase: Ensure the mobile phase composition is correct and has been freshly prepared. The use of additives like ammonium fluoride can enhance sensitivity for aldosterone in negative mode.[1]
-
Column: Verify that the correct column is installed and has not exceeded its lifetime. A contaminated or old column can lead to poor peak shape and signal loss.
-
Connections and Leaks: Check for any leaks in the LC flow path. Low pressure or pressure fluctuations can indicate a leak, which will affect the spray and signal intensity.
-
-
Evaluate Sample Preparation:
-
Extraction Efficiency: Inefficient extraction will result in low analyte concentration in the final sample. Review your sample preparation protocol (e.g., protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE)).
-
Internal Standard Addition: Ensure that the this compound internal standard was added to the samples at the correct concentration.
-
-
Check Internal Standard Integrity:
-
Degradation: this compound, like all standards, can degrade over time. Use a fresh stock solution to confirm the integrity of your internal standard.
-
Purity: The isotopic enrichment of the deuterated standard should be high (≥98%) to avoid signal contribution at the mass of the unlabeled analyte.
-
Question: I'm observing a chromatographic shift between Aldosterone and this compound. What should I do?
Answer: A slight difference in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "deuterium isotope effect," which is more pronounced in reversed-phase chromatography. The deuterated compound may elute slightly earlier.
-
Consequences: If the shift is significant, the analyte and internal standard may be affected differently by matrix effects, leading to inaccurate and imprecise results.
-
Troubleshooting Steps:
-
Optimize Chromatography: Modifying the mobile phase gradient, temperature, or flow rate can help improve co-elution.
-
Use a Lower Resolution Column: In some instances, a column with slightly lower resolving power can help the peaks to overlap more.
-
Consider a ¹³C Internal Standard: If the problem persists, using a Carbon-13 labeled internal standard is a good alternative as they are less prone to chromatographic shifts.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: The selection of MRM transitions is critical for method specificity and sensitivity. While optimization is instrument-dependent, common transitions are available in the literature. Aldosterone is typically detected in negative ion mode.
Q2: What sample preparation methods are recommended for plasma samples?
A2: Several methods can be used, each with its own advantages:
-
Protein Precipitation (PPT): A fast and simple method using precipitants like trichloroacetic acid (TCA) or acetonitrile. It's effective but may result in less clean extracts compared to other methods.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. A common solvent used is methyl tert-butyl ether (MTBE).
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by effectively removing matrix components, which is crucial for achieving low detection limits.
Q3: How can I minimize matrix effects?
A3: Matrix effects, such as ion suppression or enhancement, are a common challenge.
-
Effective Sample Cleanup: Use SPE or LLE to remove interfering matrix components.
-
Chromatographic Separation: Ensure adequate separation of aldosterone from other endogenous compounds.
-
Stable Isotope Labeled Internal Standard: Using this compound helps to compensate for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.
Q4: What are the key considerations for the purity of this compound?
A4: The purity of the deuterated internal standard is crucial for accurate quantification.
-
Isotopic Enrichment: Should be high (e.g., ≥98%) to minimize the contribution of unlabeled analyte.
-
Chemical Purity: Should be >99% to avoid interference from other impurities.
-
Isotopic Exchange: Ensure that the deuterium labels are on stable positions of the molecule to prevent exchange with hydrogen from the solvent or matrix.
Data Presentation
Table 1: Published MRM Transitions and MS Parameters for Aldosterone and its Deuterated Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Collision Energy (V) | Declustering Potential (V) | Reference |
| Aldosterone | 359.2 | 331.1 (Quantifier) | Negative ESI | 25 | 170 | |
| Aldosterone | 359.2 | 189.0 (Qualifier) | Negative ESI | 25 | 170 | |
| Aldosterone-d7 | 366.2 | 338.1 (Quantifier) | Negative ESI | - | - | |
| Aldosterone-d7 | 366.2 | 194.0 (Qualifier) | Negative ESI | - | - |
Note: Collision energies and declustering potentials are instrument-specific and should be optimized in your laboratory.
Table 2: Example LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol) |
| Initial | 0.40 | 60 | 40 |
| 1.00 | 0.40 | 60 | 40 |
| 2.50 | 0.40 | 10 | 90 |
| 3.00 | 0.40 | 10 | 90 |
| 3.10 | 0.40 | 60 | 40 |
| 4.00 | 0.40 | 60 | 40 |
This is an example gradient from a published method. The specific gradient, mobile phases, and column should be optimized for your application.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a method for the analysis of aldosterone in human plasma.
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Enzyme Inhibition (if required): To 400 µL of plasma, add an enzyme inhibitor solution.
-
Reaction Quenching: Add 14 µL of formic acid to stop any enzymatic reactions.
-
Internal Standard Spiking: Add the this compound internal standard solution to the sample.
-
Precipitation: Add 150 µL of the sample to a solution containing 20% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortexing: Vortex the samples thoroughly to ensure complete mixing and precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a generalized protocol based on common practices.
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.6 µm) is commonly used.
-
Mobile Phase A: Water with an appropriate additive (e.g., 0.1% formic acid or ammonium fluoride).
-
Mobile Phase B: Methanol or acetonitrile.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 45°C.
-
Injection Volume: Typically 10-25 µL.
-
-
MS System:
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Negative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Parameter Optimization: Infuse a solution of this compound directly into the mass spectrometer to optimize the declustering potential and collision energy for the desired MRM transitions.
-
Source Settings: Optimize source temperature and gas flows for maximum signal intensity and stability. A source temperature of 600°C has been used.
-
References
Technical Support Center: Accurate Aldosterone Measurement with Aldosterone-d8
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Aldosterone-d8 for accurate aldosterone measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental workflows.
Question: Why is the this compound internal standard signal weak or absent?
Answer: A weak or absent this compound signal can stem from several factors:
-
Improper Storage and Handling: this compound, like many deuterated steroids, can be sensitive to basic conditions, which may lead to the exchange of deuterium atoms with protons from the solvent.[1] Ensure the internal standard solution is stored at the recommended temperature (typically -20°C) and dissolved in a suitable, non-basic solvent like methanol.[2]
-
Pipetting Errors: Inaccurate pipetting of the internal standard solution into calibrators and samples is a common source of error. Verify pipette calibration and ensure proper technique.
-
Mass Spectrometer Tuning: The mass spectrometer may not be properly tuned for the specific mass transition of this compound. Re-tune the instrument to optimize the signal for the precursor and product ions of the internal standard.
-
Sample Preparation Issues: Inefficient extraction of the internal standard during sample preparation can lead to a weak signal. Review the extraction protocol to ensure it is appropriate for steroids and that all steps are performed correctly.
Question: I'm observing high variability in my results. What are the potential causes?
Answer: High variability in aldosterone measurements can be attributed to several factors throughout the analytical process:
-
Pre-analytical Variables: The handling of patient samples is critical. Factors such as the patient's posture, diet (especially salt intake), and medications can significantly influence aldosterone levels.[3][4] Additionally, improper sample collection and storage, including exposure of plasma to temperatures between -5 to 4°C for extended periods, can lead to cryoactivation of prorenin to renin, affecting the renin-angiotensin-aldosterone system.[4]
-
Inconsistent Sample Preparation: Variability in protein precipitation or solid-phase extraction (SPE) efficiency between samples can lead to inconsistent recoveries of both the analyte and the internal standard. Ensure uniform treatment of all samples and calibrators.
-
Matrix Effects: The sample matrix (e.g., plasma, serum, urine) can suppress or enhance the ionization of aldosterone and this compound, leading to inaccurate quantification. A post-column infusion experiment can help assess matrix effects. Utilizing a two-dimensional liquid chromatography (2D-LC) approach can also help minimize these effects by providing better separation from interfering substances.
-
Instability of this compound: As mentioned previously, the deuterium labels on this compound can be unstable in certain conditions, leading to a loss of deuterium. This instability will result in a non-reproducible internal standard signal and erroneously high analyte concentrations. Consider using a ¹³C-labeled internal standard for improved stability.
Question: My aldosterone results seem unexpectedly high. What could be the reason?
Answer: Elevated aldosterone results can be due to analytical issues or pre-analytical factors:
-
Co-elution of Interferences: Structurally similar steroids can co-elute with aldosterone and interfere with its measurement, leading to overestimation. This is a more significant issue with immunoassays but can also occur in LC-MS/MS if the chromatographic separation is not optimal. Review your chromatograms for any interfering peaks. A 2D-LC-MS/MS method can enhance specificity and reduce interferences.
-
Medication Interference: Certain medications can interfere with aldosterone measurement. For instance, spironolactone has been shown to cause clinically significant interference in some aldosterone immunoassays. While LC-MS/MS is less susceptible to this, it's crucial to have a complete medication history for the patient.
-
Incorrect Calibration Curve: Errors in the preparation of calibration standards or the fitting of the calibration curve can lead to inaccurate quantification. Re-prepare the standards and re-run the calibration curve.
-
Loss of Deuterium from Internal Standard: If the this compound internal standard loses some of its deuterium labels, its signal will decrease, leading to a calculation of an artificially high aldosterone concentration in the sample.
Frequently Asked Questions (FAQs)
Question: What are the advantages of using this compound with LC-MS/MS over immunoassays for aldosterone measurement?
Answer: LC-MS/MS methods using an internal standard like this compound offer several advantages over traditional immunoassays:
-
Higher Specificity and Accuracy: LC-MS/MS is less prone to cross-reactivity with other structurally related steroids, which is a common issue with immunoassays, especially at low aldosterone concentrations. This leads to more accurate and reliable results.
-
Reduced Interference: Immunoassays can be affected by various substances in the sample matrix, leading to inaccurate results. LC-MS/MS, particularly with effective chromatographic separation, minimizes such interferences.
-
Improved Sensitivity: Modern LC-MS/MS systems can achieve very low limits of quantification, which is crucial for accurately measuring the typically low levels of aldosterone in plasma.
Question: What are the key considerations for sample preparation when using this compound?
Answer: The choice of sample preparation method is critical for accurate aldosterone measurement. Common techniques include:
-
Protein Precipitation: This is a simple and fast method, often using zinc sulfate or an organic solvent like methanol or acetonitrile, to remove proteins from the plasma or serum sample.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup of the sample, removing many interfering substances and concentrating the analyte. Online SPE systems can be integrated with the LC-MS/MS system for automated and high-throughput analysis.
-
Supported Liquid Extraction (SLE): This technique offers an alternative to traditional liquid-liquid extraction and can be optimized for aldosterone analysis.
The goal of sample preparation is to efficiently extract both aldosterone and this compound from the sample matrix while minimizing interferences.
Question: How should I prepare my calibration standards and quality control samples?
Answer: Calibration standards should be prepared by spiking known amounts of a certified aldosterone reference standard into a surrogate matrix that is free of endogenous aldosterone, such as stripped serum or a protein-based buffer. The same amount of this compound internal standard that is added to the unknown samples should also be added to each calibrator. Quality control (QC) samples should be prepared at low, medium, and high concentrations within the calibration range to monitor the accuracy and precision of the assay.
Quantitative Data Summary
The following tables summarize key performance data for LC-MS/MS methods for aldosterone measurement.
Table 1: Performance Characteristics of an Isotope Dilution LC-MS/MS Method
| Parameter | Value |
| Quantification Range | 20 - 1,200 pg/mL |
| Intermediate Precision | ≤ 4.7% |
| Repeatability | 2.8 - 3.7% |
| Bias | -2.2% to 0.5% |
| Expanded Uncertainty (k=2) | ≤ 4.6% |
Table 2: Comparison of Aldosterone Concentrations Measured by LC-MS/MS and Immunoassay
| Aldosterone Range (Immunoassay) | Median Aldosterone (Immunoassay) | Median Aldosterone (LC-MS/MS) |
| < 10 ng/dL | - | - |
| 10-20 ng/dL | 9.9 (7.1, 13.8) ng/dL | 5.5 (1.4, 8.9) ng/dL |
| 20-30 ng/dL | - | - |
| > 30 ng/dL | - | - |
| Overall | 19.6 (9.5, 28.0) ng/dL | 10.5 (3.8, 21.9) ng/dL |
Note: Data presented as median (interquartile range).
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Thawing: Thaw plasma or serum samples at room temperature.
-
Aliquoting: Pipette 100 µL of each sample, calibrator, and quality control into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of this compound internal standard working solution to each tube.
-
Vortexing: Briefly vortex each tube to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or a 4:1 dilution of zinc sulfate) to each tube.
-
Vortexing: Vortex thoroughly for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Conditions
These are example conditions and should be optimized for your specific instrument and column.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm X 50 mm).
-
Mobile Phase A: Water with 0.1% formic acid or 0.01% ammonia.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or 0.01% ammonia.
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B over several minutes to separate aldosterone from other components.
-
Flow Rate: A typical flow rate for a UHPLC system is 0.2-0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both aldosterone and this compound to ensure specificity.
Visualizations
Caption: A typical experimental workflow for aldosterone measurement using this compound and LC-MS/MS.
Caption: A troubleshooting decision guide for addressing high variability in aldosterone measurements.
References
Aldosterone-d8 stability in different biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Aldosterone-d8 in various biological matrices. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of aldosterone, where eight hydrogen atoms have been replaced with deuterium. It is widely used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] Because its chemical and physical properties are nearly identical to endogenous aldosterone, it can effectively compensate for variations during sample preparation, chromatographic separation, and ionization, leading to more accurate and precise measurements.[2][3]
Q2: What are the general storage recommendations for this compound stock solutions?
For long-term stability, this compound as a solid powder should be stored at -20°C, where it can be stable for several years.[4][5] Once dissolved in an organic solvent such as methanol or acetonitrile, the stock solution should be stored at -80°C and is typically stable for at least one year. It is advisable to prepare aliquots to minimize freeze-thaw cycles.
Q3: How stable is this compound in biological matrices like plasma, serum, and urine?
While specific long-term stability data for this compound in biological matrices is not extensively published, its stability is expected to be very similar to that of unlabeled aldosterone. The following table summarizes the stability of endogenous aldosterone in various matrices, which can be used as a guideline for samples spiked with this compound.
Stability of Aldosterone in Biological Matrices
| Matrix | Storage Condition | Duration | Preservative/Anticoagulant |
| Plasma/Serum | Room Temperature | Up to 48 hours (in whole blood) | EDTA |
| Refrigerated (2-8°C) | At least 120 hours | EDTA or Serum | |
| Frozen (-20°C) | At least 28-30 days | Serum | |
| Frozen (-70°C or -80°C) | Long-term | EDTA or Serum | |
| Urine | Room Temperature | 2 hours | None |
| Refrigerated (2-8°C) | 5 days | With preservative (e.g., boric acid, though its necessity is debated) | |
| Frozen (-20°C) | 30 days | None |
Q4: Can the position of the deuterium label on this compound affect its stability?
Yes, the position of the deuterium atoms is crucial for the stability of a deuterated internal standard. Labels on atoms that are prone to hydrogen-deuterium exchange (e.g., on hydroxyl or acidic groups) can be unstable under certain pH or solvent conditions. This can lead to a change in the concentration of the deuterated standard over time, compromising the accuracy of the assay. This compound is designed with deuterium labels on carbon atoms, which are generally not susceptible to exchange under typical bioanalytical conditions.
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of this compound during sample analysis.
Issue 1: Drifting or Inconsistent Internal Standard (IS) Signal
-
Symptom: The peak area of this compound varies significantly across a batch of samples.
-
Possible Causes & Troubleshooting Steps:
-
Degradation in the Autosampler: this compound may be degrading in the reconstituted sample matrix while sitting in the autosampler.
-
Solution: Assess the post-preparative stability by re-injecting a set of samples after they have been in the autosampler for a duration equivalent to the batch run time. If degradation is observed, consider cooling the autosampler or reducing the batch size.
-
-
Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent IS signals.
-
Solution: Review the sample preparation protocol for consistency. Ensure complete and uniform vortexing and phase separation.
-
-
Matrix Effects: Ion suppression or enhancement can vary between samples, affecting the IS signal.
-
Solution: While a deuterated IS should compensate for matrix effects, extreme variations can still be problematic. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked blank matrix.
-
-
Issue 2: Inaccurate Quantification at Low Concentrations
-
Symptom: Quality control (QC) samples at the lower limit of quantification (LLOQ) show poor accuracy and precision.
-
Possible Causes & Troubleshooting Steps:
-
Isotopic Impurity of the Internal Standard: The this compound standard may contain a small amount of unlabeled aldosterone. This will cause a positive bias, which is more pronounced at the LLOQ.
-
Solution: Inject a high concentration of the this compound working solution without any analyte to check for a signal at the mass transition of unlabeled aldosterone. If significant, obtain a higher purity standard.
-
-
Analyte Degradation: The native aldosterone in the sample may be degrading during storage or sample processing, while the spiked this compound has not been present for the same duration.
-
Solution: Re-evaluate the stability of endogenous aldosterone under your specific sample handling and storage conditions.
-
-
Issue 3: Chromatographic Peak Tailing or Splitting for this compound
-
Symptom: The chromatographic peak for this compound is not symmetrical or appears as multiple peaks.
-
Possible Causes & Troubleshooting Steps:
-
Equilibrium of Aldosterone Isomers: In solution, aldosterone can exist in equilibrium between its hemiacetal and aldehyde-acid forms. This can sometimes lead to peak tailing or splitting.
-
Solution: Adjusting the mobile phase pH or the organic solvent composition can often improve peak shape.
-
-
Column Overload or Contamination: Injecting samples with high concentrations of interfering substances can affect chromatography.
-
Solution: Ensure adequate sample cleanup. Use a guard column and perform regular column maintenance.
-
-
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Plasma
-
Sample Preparation: Obtain a pool of blank human plasma. Spike the plasma with this compound at two concentrations (low and high QC levels). Aliquot into multiple tubes.
-
Baseline Analysis: Analyze a set of freshly prepared spiked samples (n=3-5 per concentration) to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Store the remaining aliquots at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for a minimum of three cycles.
-
-
Analysis: After the final thaw, process and analyze the samples.
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Protocol 2: Assessment of Short-Term (Bench-Top) Stability of this compound in Urine
-
Sample Preparation: Obtain a pool of blank human urine. Spike the urine with this compound at two concentrations (low and high QC levels).
-
Baseline Analysis: Analyze a set of freshly prepared spiked samples (n=3-5 per concentration) to establish the baseline concentration.
-
Bench-Top Storage: Store the remaining spiked urine samples at room temperature for a predefined period that mimics the expected duration of sample handling and preparation (e.g., 4, 8, or 24 hours).
-
Analysis: After the storage period, process and analyze the samples.
-
Data Evaluation: The mean concentration of the stored samples should be within ±15% of the baseline concentration.
Visualizations
References
Technical Support Center: Minimizing Ion Suppression in LC-MS/MS with Aldosterone-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the LC-MS/MS analysis of aldosterone, with a focus on the use of Aldosterone-d8 as an internal standard.
Troubleshooting Guides
Problem: Low or Inconsistent Aldosterone Signal Intensity
Possible Cause: Ion suppression due to co-eluting matrix components.
Solutions:
-
Confirm Ion Suppression: The first step is to verify that ion suppression is the root cause of the issue. A post-column infusion experiment is a standard method for this purpose.[1][2][3]
-
Optimize Sample Preparation: A robust sample preparation protocol is the most effective way to remove interfering matrix components before LC-MS analysis.[2][4]
-
Modify Chromatographic Conditions: Adjusting the liquid chromatography (LC) parameters can help separate aldosterone from the interfering compounds.
-
Adjust Mass Spectrometer (MS) Settings: In some cases, changing the ionization source or its parameters can mitigate ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis of aldosterone?
A1: Ion suppression is a matrix effect that occurs when molecules co-eluting with the analyte of interest (aldosterone) interfere with its ionization in the mass spectrometer's source. This competition for ionization leads to a decreased signal intensity for the analyte, which can compromise the accuracy, precision, and sensitivity of the analysis. Given that aldosterone is often present at very low concentrations in biological samples, even minor ion suppression can significantly impact the reliability of the results.
Q2: What are the common sources of ion suppression when analyzing aldosterone in biological samples?
A2: The primary sources of ion suppression in the analysis of aldosterone from biological matrices like plasma, serum, or urine include:
-
Phospholipids: These are abundant in plasma and serum and are well-known for causing significant ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can suppress the ionization of analytes.
-
Proteins and Peptides: Although larger proteins are often removed during sample preparation, residual peptides can still co-elute and interfere with ionization.
-
Other Endogenous Molecules: Biological fluids contain a complex mixture of small molecules that can co-elute with aldosterone and cause ion suppression.
Q3: How does using this compound help in minimizing the impact of ion suppression?
A3: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it has nearly identical physicochemical properties to aldosterone, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the aldosterone peak area to the this compound peak area, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Q4: What are the most effective sample preparation techniques to reduce ion suppression for aldosterone analysis?
A4: A thorough sample cleanup is crucial for minimizing ion suppression. The most common and effective techniques include:
-
Solid-Phase Extraction (SPE): This is a highly selective method that can effectively remove phospholipids and other interferences while concentrating the analyte. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective for complex biological samples.
-
Liquid-Liquid Extraction (LLE): LLE is another powerful technique for separating aldosterone from many interfering matrix components.
-
Protein Precipitation: This is a simpler method to remove the bulk of proteins from the sample, often followed by SPE or LLE for further cleanup.
Q5: Can I adjust my LC-MS/MS method parameters to overcome ion suppression?
A5: Yes, optimizing your chromatographic and mass spectrometric conditions can significantly reduce the impact of ion suppression:
-
Chromatographic Separation:
-
Modify the Gradient: Using a shallower gradient can improve the resolution between aldosterone and interfering peaks.
-
Change the Column: Employing a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter the selectivity and shift the retention time of aldosterone away from the suppression zone.
-
-
Mass Spectrometry Ionization:
-
Switch Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) for many compounds. If your instrument supports it, testing your method with an APCI source is recommended.
-
Q6: How can I confirm that I am experiencing ion suppression?
A6: The most direct way to identify and characterize ion suppression is through a post-column infusion experiment . This involves infusing a constant flow of an aldosterone standard into the mass spectrometer while injecting a blank matrix sample onto the LC column. A drop in the baseline signal at a specific retention time indicates the presence of co-eluting species that are causing ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression
Objective: To determine the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-union
-
Aldosterone standard solution (at a concentration that gives a stable, mid-range signal)
-
Blank matrix extract (e.g., plasma or urine processed without the addition of an internal standard)
-
LC mobile phases
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of the T-union.
-
Connect the syringe pump outlet to the other inlet of the T-union.
-
Connect the outlet of the T-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the aldosterone standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the aldosterone solution into the MS and acquire data in Multiple Reaction Monitoring (MRM) mode for aldosterone. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run using your analytical gradient.
-
-
Data Analysis:
-
Monitor the aldosterone MRM signal. Any significant drop in the baseline indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.
-
Data Presentation
Table 1: Effect of Sample Preparation on Aldosterone Signal and Matrix Effect
| Sample Preparation Method | Aldosterone Peak Area (Arbitrary Units) | Matrix Factor (%)* |
| Protein Precipitation | 45,000 | 65 |
| Liquid-Liquid Extraction | 85,000 | 88 |
| Solid-Phase Extraction (C18) | 110,000 | 95 |
| Solid-Phase Extraction (Mixed-Mode) | 125,000 | 99 |
*Matrix Factor (%) = (Peak response in the presence of matrix / Peak response in the absence of matrix) x 100. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
Table 2: Comparison of Ionization Techniques on Aldosterone Signal in the Presence of Matrix
| Ionization Technique | Aldosterone Signal-to-Noise Ratio |
| Electrospray Ionization (ESI) | 150 |
| Atmospheric Pressure Chemical Ionization (APCI) | 450 |
Visualizations
Caption: Troubleshooting workflow for addressing low aldosterone signal due to ion suppression.
References
Technical Support Center: Quality Control for Aldosterone-d8 in Quantitative Assays
Welcome to the technical support center for the use of Aldosterone-d8 as an internal standard in quantitative assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to quality control measures for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control parameters for a new lot of this compound?
A1: Before incorporating a new lot of this compound into routine assays, it is crucial to verify its identity, purity, and concentration. The key quality control parameters to assess are:
-
Chemical Purity: This ensures that the standard is free from non-labeled impurities that could interfere with the assay. The generally accepted requirement for chemical purity is >99%.[1]
-
Isotopic Purity (Isotopic Enrichment): This confirms the degree of deuterium incorporation and the absence of significant amounts of unlabeled aldosterone. An isotopic enrichment of ≥98% is typically required.[1] The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte concentration.[1]
-
Concentration Verification: The concentration of the supplied standard solution should be verified against a previously qualified lot or a certified reference material, if available.
A thorough review of the Certificate of Analysis (CoA) provided by the supplier is the first step in this process.[1]
Q2: What are the common issues encountered when using this compound as an internal standard?
A2: The most frequently observed issues when using deuterated internal standards like this compound include:
-
Isotopic Exchange (H/D Exchange): This is the loss of deuterium atoms from the internal standard and their replacement with hydrogen from the solvent or matrix.[2] This is more likely to occur with deuterium labels at chemically active sites and can be influenced by the pH of the mobile phase or sample diluent.
-
Chromatographic (Isotopic) Shift: The deuterated standard may not perfectly co-elute with the native analyte, leading to differential matrix effects.
-
Presence of Unlabeled Analyte: The internal standard may contain a small amount of the non-deuterated aldosterone, which can lead to biased results, especially at the lower limit of quantitation.
-
In-source Fragmentation: The deuterated standard might lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.
Q3: How do different deuterated forms of aldosterone (e.g., -d4, -d7, -d8) compare in performance?
A3: The choice of the deuterated form of aldosterone can impact assay performance. Generally, a higher number of deuterium atoms provides a greater mass shift from the unlabeled analyte, which helps to avoid isotopic crosstalk. However, the stability of the deuterium labels is paramount. Some highly deuterated forms, like Aldosterone-d7 or -d8, may have deuterium atoms in base-sensitive positions, making them more susceptible to H/D exchange under certain conditions. In contrast, a standard like Aldosterone-d4, with deuterium placed in non-exchangeable positions, can offer a cleaner mass spectrum and improved stability, making it a preferable internal standard in some cases.
Troubleshooting Guides
Issue 1: High Variability or Inaccurate Results
Symptom: Poor precision (high %CV) in quality control (QC) samples and inaccurate measurement of sample concentrations.
Potential Causes & Troubleshooting Steps:
-
Differential Matrix Effects:
-
Problem: A slight separation in retention time between aldosterone and this compound can expose them to different matrix components, leading to variable ion suppression or enhancement.
-
Troubleshooting:
-
Optimize Chromatography: Adjust the mobile phase gradient, column chemistry, or temperature to achieve better co-elution.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.
-
-
-
Isotopic Exchange:
-
Problem: The this compound signal decreases over time, while the native aldosterone signal may increase, leading to inaccurate quantification. This is more likely if the deuterium labels are on acidic or basic sites.
-
Troubleshooting:
-
Evaluate Solvent Stability: Incubate this compound in the sample diluent and mobile phase for a duration equivalent to a typical analytical run and re-inject to check for any increase in the unlabeled analyte signal.
-
Control pH: Avoid strongly acidic or basic conditions in your sample preparation and chromatographic methods.
-
-
-
Impurity in the Internal Standard:
-
Problem: The presence of unlabeled aldosterone in the this compound standard contributes to the analyte signal, causing a positive bias.
-
Troubleshooting:
-
Assess Purity: Inject a high concentration of the this compound solution alone and monitor for any signal at the mass transition of unlabeled aldosterone.
-
Consult CoA: Review the Certificate of Analysis for the specified isotopic and chemical purity. If the purity is questionable, contact the supplier.
-
-
Data Presentation
Table 1: Representative Quality Control Specifications for this compound
| Parameter | Specification | Method of Verification |
| Chemical Purity | > 99% | HPLC-UV, LC-MS |
| Isotopic Purity | ≥ 98% Deuterated Forms | Mass Spectrometry |
| Unlabeled Aldosterone | < 0.1% | LC-MS/MS |
| Appearance | White to Off-White Solid | Visual Inspection |
| Solubility | Soluble in Methanol, Acetonitrile | Visual Inspection |
Table 2: Common Mass Transitions (MRM) for Aldosterone and Deuterated Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Polarity |
| Aldosterone | 361.2 | 315.1 | 343.2 | Positive |
| Aldosterone | 359.2 | 331.1 | 189.0 | Negative |
| Aldosterone-d4 | 365.4 | 319.1 | 347.2 | Positive |
| Aldosterone-d7 | 368.5 | 323.3 | - | Positive |
| Aldosterone-d7 | 366.2 | 338.1 | 194.0 | Negative |
| This compound | 369.2 | 351.2 | 323.2 | Positive |
Note: The specific MRM transitions and their optimal collision energies should be determined empirically on the mass spectrometer being used.
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability (H/D Exchange)
Objective: To evaluate the stability of deuterium labels on this compound in the analytical solutions over time.
Methodology:
-
Solution Preparation:
-
Prepare a solution of this compound at a working concentration in the initial mobile phase.
-
Prepare a separate solution of this compound at the same concentration in the sample reconstitution solvent.
-
-
Incubation:
-
Store these solutions at the same temperature as the autosampler for a period equivalent to the duration of a typical analytical batch run (e.g., 8, 12, or 24 hours).
-
-
LC-MS/MS Analysis:
-
Inject the solutions at regular intervals (e.g., 0, 4, 8, 12, 24 hours) onto the LC-MS/MS system.
-
Monitor the MRM transitions for both this compound and unlabeled aldosterone.
-
-
Data Analysis:
-
Calculate the peak area ratio of the unlabeled aldosterone to this compound at each time point.
-
An increase in this ratio over time indicates isotopic exchange.
-
Mandatory Visualization
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: Decision pathway for qualifying a new lot of this compound.
References
Validation & Comparative
Choosing the Optimal Internal Standard for Aldosterone Quantification: A Comparative Guide to Aldosterone-d8 and Aldosterone-d4
For researchers, scientists, and drug development professionals utilizing mass spectrometry for aldosterone quantification, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a detailed comparison of two commonly used deuterated internal standards, Aldosterone-d8 and Aldosterone-d4, supported by experimental data from published literature.
The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency and extraction recovery, and be mass-resolved from the analyte. Most importantly, it must be stable throughout the analytical process to ensure reliable quantification. This comparison focuses on the performance and stability of this compound and Aldosterone-d4 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Key Performance Characteristics: A Tabular Comparison
The following tables summarize the performance of LC-MS/MS methods for aldosterone quantification using either this compound or Aldosterone-d4 as the internal standard. Data is compiled from various studies to provide a comparative overview.
Table 1: Method Performance using this compound as an Internal Standard
| Parameter | Reported Value | Reference |
| Lower Limit of Quantitation (LLOQ) | Not explicitly stated, but precursor/product ions are defined. | [1] |
| Inter-assay Coefficient of Variation (CV) | 7.9% to 15.9% | [1] |
| Intra-assay Coefficient of Variation (CV) | 4.9% to 13.5% | [1] |
| Precursor Ion (m/z) | 369.2 | [1] |
| Product Ion (m/z) | 351.2 (Quantifier), 323.2 (Qualifier) | [1] |
Table 2: Method Performance using Aldosterone-d4 as an Internal Standard
| Parameter | Reported Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 1 pg/mL | |
| Inter-day Precision (%RSD) | < 8% | |
| Intra-day Precision (%RSD) | < 8% | |
| Precursor Ion (m/z) | 365.4 | |
| Product Ion (m/z) | 319.1 (Quantifier), 347.2 & 96.8 (Qualifiers) | |
| Linearity (r²) | > 0.996 | |
| Recovery | Not specified, but matrix effects were compensated. |
The Critical Difference: Isotopic Stability
A key differentiator between deuterated internal standards is the stability of the deuterium labels. The position of the deuterium atoms on the molecule is crucial, as some positions are susceptible to back-exchange with protons from the solvent, particularly under basic or acidic conditions. This can lead to a loss of the deuterium label and a corresponding decrease in the internal standard signal, ultimately resulting in erroneously high calculated concentrations of the analyte.
Aldosterone-d4 is considered a "second generation" deuterated internal standard where the deuterium atoms are placed in non-exchangeable positions. This strategic placement significantly enhances its stability throughout the sample preparation and analysis workflow. In contrast, earlier generation standards like Aldosterone-d7 and this compound may have deuterium labels in positions that are more prone to exchange. One technical note explicitly states that Aldosterone-d4 provides a cleaner mass spectrum and is the "internal standard of choice" compared to Aldosterone-d7, a close analog to d8 in terms of potential stability issues.
Experimental Protocols
Below are representative experimental protocols for LC-MS/MS analysis of aldosterone using this compound and Aldosterone-d4 as internal standards.
Protocol 1: Aldosterone Analysis using this compound Internal Standard
This protocol is based on a method described for the measurement of serum aldosterone.
1. Sample Preparation (Supported Liquid Extraction):
- To a serum sample, add the this compound internal standard solution.
- The sample is then subjected to supported liquid extraction.
2. Liquid Chromatography:
- Column: Biphenyl resolving column (150 mm)
- Mobile Phase: A gradient of aqueous methanol.
- Elution Time: Aldosterone and this compound co-elute at approximately 11.9 to 12.2 minutes.
3. Mass Spectrometry (Triple Quadrupole):
- Ionization: Electrospray Ionization (ESI), positive mode.
- MRM Transitions:
- Aldosterone: 361.2 -> 315.1 (Quantifier) / 343.2 (Qualifier)
- This compound: 369.2 -> 351.2 (Quantifier) / 323.2 (Qualifier)
Protocol 2: Aldosterone Analysis using Aldosterone-d4 Internal Standard
This protocol is a composite based on several high-sensitivity methods.
1. Sample Preparation (Protein Precipitation & LLE/SPE):
- Spike a 10 µL serum sample with 5 µL of Aldosterone-d4 solution.
- Add 30 µL of acetonitrile to precipitate proteins.
- Centrifuge the sample.
- The supernatant can be directly injected or subjected to further cleanup using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
2. Liquid Chromatography (UPLC/Micro-flow LC):
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of methanol and water, sometimes with an additive like ammonium fluoride.
- Flow Rate: Can range from standard UPLC flow rates to micro-flow rates for enhanced sensitivity.
3. Mass Spectrometry (Triple Quadrupole):
- Ionization: Electrospray Ionization (ESI), positive mode.
- MRM Transitions:
- Aldosterone: 361.2 -> 315.2 (Quantifier) / 97.2 (Qualifier)
- Aldosterone-d4: 365.4 -> 319.1 (Quantifier) / 347.2 & 96.8 (Qualifiers)
Visualizing the Workflow
To illustrate the analytical process, the following diagrams outline the key steps.
Figure 1: General workflow for aldosterone analysis by LC-MS/MS.
Figure 2: The role of an internal standard in quantitative analysis.
Conclusion and Recommendation
Both this compound and Aldosterone-d4 have been successfully used as internal standards for the quantification of aldosterone by LC-MS/MS. However, the available evidence suggests a key advantage for Aldosterone-d4.
Aldosterone-d4 is the recommended internal standard due to the strategic placement of its deuterium labels in non-exchangeable positions. This inherent stability minimizes the risk of deuterium-proton back-exchange during sample processing, a potential issue with earlier generation standards that can compromise data accuracy. While methods using this compound have been validated, the superior structural stability of Aldosterone-d4 makes it a more robust and reliable choice for sensitive and accurate aldosterone quantification, particularly in demanding research and clinical applications. The cleaner mass spectrum of Aldosterone-d4 further supports its preferential use.
Ultimately, the choice of internal standard should be guided by a thorough method validation that assesses stability, accuracy, precision, and matrix effects within the specific analytical workflow being employed. However, based on the principles of isotopic labeling and the available literature, Aldosterone-d4 presents a lower-risk, higher-confidence option for researchers striving for the most accurate and reproducible data.
References
A Comparative Guide to Aldosterone-d8 and 13C-Labeled Aldosterone for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of aldosterone, a key regulator of blood pressure and electrolyte balance, the use of stable isotope-labeled internal standards in mass spectrometry is indispensable. This guide provides an objective comparison of two common isotopic forms of aldosterone, Aldosterone-d8 and 13C-labeled aldosterone, to assist researchers in selecting the optimal standard for their analytical needs. While direct head-to-head experimental data is limited, this comparison is based on established principles of isotope dilution mass spectrometry and supporting data from analogous compounds.
Executive Summary
For the highest accuracy and reliability in aldosterone quantification by mass spectrometry, 13C-labeled aldosterone is the recommended internal standard . This recommendation is primarily based on the superior isotopic stability and chromatographic co-elution of 13C-labeled compounds, which minimizes the potential for analytical errors that can be associated with deuterium-labeled standards like this compound.
Data Presentation: Comparison of Key Performance Characteristics
| Feature | This compound (Deuterium-Labeled) | 13C-Labeled Aldosterone | Rationale & Implications |
| Isotopic Stability | Variable; potential for H/D back-exchange. | High; 13C is integrated into the carbon skeleton and is not susceptible to exchange. | 13C-labeling provides greater assurance of isotopic integrity throughout sample preparation and analysis, leading to more accurate quantification. |
| Chromatographic Co-elution | Potential for slight retention time shifts relative to unlabeled aldosterone (isotopic effect).[1] | Excellent; physicochemical properties are virtually identical to the unlabeled analyte, ensuring co-elution.[2] | Co-elution is critical for accurate compensation of matrix effects. Chromatographic separation between the analyte and internal standard can lead to significant quantitative errors. |
| Mass Difference | +8 Da | Variable (e.g., +3 Da for 13C3) | A sufficient mass difference is necessary to prevent spectral overlap between the analyte and the internal standard. Both labeling strategies can achieve this. |
| Potential for Isotopic Interference | Higher; potential for in-source fragmentation and H/D exchange can complicate spectra. | Lower; the natural abundance of 13C is ~1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. | 13C-labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost & Availability | Often more readily available and less expensive. | Generally more expensive due to more complex synthesis. | While cost is a consideration, the potential for improved data quality may justify the higher expense of 13C-labeled standards for critical applications. |
Experimental Protocols
A robust and sensitive method for the quantification of aldosterone in biological matrices like plasma or serum is crucial. The following is a detailed experimental protocol for aldosterone quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. This protocol is adapted from established methods and can be used with either this compound or 13C-labeled aldosterone.
Sample Preparation (Supported Liquid Extraction - SLE)
-
Spiking: To 200 µL of plasma/serum sample, calibrator, or quality control sample, add a known amount of the internal standard (this compound or 13C-labeled aldosterone) in a small volume of solvent (e.g., 25 µL).
-
Protein Precipitation: Add 200 µL of 0.1 M zinc sulfate in 50% methanol to precipitate proteins. Vortex for 20 seconds.
-
Acidification: Add 450 µL of 0.05% v/v phosphoric acid and vortex for another 20 seconds.
-
Centrifugation: Centrifuge the samples for 5 minutes at 2000 x g to pellet the precipitated proteins.
-
Extraction: Load the supernatant onto a supported liquid extraction (SLE) plate.
-
Elution: Elute the aldosterone and internal standard from the SLE plate with an appropriate organic solvent, such as methyl-t-butyl ether (MtBE).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and methanol, often with a modifier like ammonium fluoride, is employed to achieve good chromatographic separation.
-
Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.
-
Injection Volume: 20-25 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both aldosterone and the chosen internal standard are monitored.
-
Example MRM transitions:
-
Aldosterone: m/z 361.2 → 315.1
-
Aldosterone-d7: m/z 368.5 → 323.3 (Note: Transitions for this compound and 13C-labeled aldosterone would need to be optimized).
-
-
-
Quantification
An 8-point calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators. The concentration of aldosterone in the unknown samples is then determined from this calibration curve.
Mandatory Visualization
Aldosterone Signaling Pathway in Renal Epithelial Cells
The following diagram illustrates the genomic signaling pathway of aldosterone in a renal epithelial cell, leading to sodium and water reabsorption.
Caption: Genomic signaling pathway of aldosterone in renal epithelial cells.
Experimental Workflow for Aldosterone Quantification
The following diagram outlines the major steps in the experimental workflow for quantifying aldosterone in a plasma sample using LC-MS/MS.
Caption: Workflow for aldosterone quantification by LC-MS/MS.
References
Cross-Validation of Aldosterone Assays: A Comparative Guide Using Aldosterone-d8 for Enhanced Accuracy
For researchers, scientists, and drug development professionals, the accurate measurement of aldosterone is paramount for reliable study outcomes. This guide provides an objective comparison of aldosterone assay methodologies, focusing on the cross-validation of traditional immunoassays with the more specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, incorporating Aldosterone-d8 as an internal standard for precise quantification.
This document outlines the performance differences between these methods, supported by experimental data, and provides detailed experimental protocols. Visualizations of the aldosterone signaling pathway and a typical cross-validation workflow are included to facilitate a deeper understanding of the scientific context and experimental design.
Performance Comparison: Immunoassay vs. LC-MS/MS
The primary difference between immunoassay and LC-MS/MS for aldosterone measurement lies in their specificity and, consequently, their accuracy. Immunoassays, while widely used, are susceptible to cross-reactivity with other structurally similar steroids, which can lead to an overestimation of aldosterone concentrations.[1][2] In contrast, LC-MS/MS offers superior specificity by separating aldosterone from other molecules based on its mass-to-charge ratio, resulting in more accurate and reliable measurements.[1]
Studies have consistently demonstrated that aldosterone concentrations measured by LC-MS/MS are systematically lower than those obtained by immunoassay.[3][4] This discrepancy can range from a 35% negative bias to an 84.7% higher reading with immunoassays compared to LC-MS/MS. The use of a deuterated internal standard, such as this compound, in LC-MS/MS methods is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest level of accuracy.
The following tables summarize the quantitative data from various studies comparing the performance of immunoassay and LC-MS/MS for aldosterone measurement.
Table 1: Comparison of Aldosterone Concentrations (ng/dL) Measured by Immunoassay and LC-MS/MS
| Study Population | Immunoassay (Median [IQR]) | LC-MS/MS (Median [IQR]) | Average Difference/Bias |
| All Participants | 26.6 [18.8, 38.4] | 14.4 [8.0, 22.5] | 84.7% higher with Immunoassay |
| Healthy Volunteers | 18.6 [16.1, 27.2] | 13.7 [10.6, 24.1] | - |
| Essential Hypertension Patients | 24.7 [18.3, 33.5] | 11.7 [7.7, 18.1] | - |
| Primary Aldosteronism Patients | 34.7 [26.6, 69.1] | 17.4 [12.4, 39.7] | - |
| Across Physiologic Range | 19.6 [9.5, 28.0] | 10.5 [3.8, 21.9] | 37.2% lower with LC-MS/MS |
Table 2: Correlation and Agreement Between Immunoassay and LC-MS/MS
| Parameter | Value | 95% Confidence Interval | p-value | Reference |
| Pearson Correlation Coefficient (r) | 0.770 | - | < 0.001 | |
| Pearson Correlation Coefficient (r) | 0.69 | - | < 0.001 | |
| Intraclass Correlation | 0.76 | 0.52 - 0.87 | - | |
| Bland-Altman Bias | 7.3 ng/dL higher with Immunoassay | - | - |
Experimental Protocols
Detailed Methodology for LC-MS/MS Aldosterone Assay with this compound Internal Standard
This protocol describes a typical method for the quantification of aldosterone in human serum or plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
Internal Standard Spiking: To 100 µL of serum or plasma sample, add a known concentration of this compound solution (e.g., in methanol) to serve as the internal standard.
-
Protein Precipitation: Precipitate proteins by adding a solution like zinc sulfate or by dilution with water.
-
Extraction: Apply the pre-treated sample to a supported liquid extraction (SLE) cartridge. Elute aldosterone and the internal standard using an organic solvent such as methyl-tert-butyl ether (MTBE).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase: A gradient of methanol and water, often with an additive like ammonium fluoride, is employed to separate aldosterone from other sample components.
-
Flow Rate: A typical flow rate is around 350 µL/min.
-
Injection Volume: Inject a small volume (e.g., 30 µL) of the reconstituted sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both aldosterone and the this compound internal standard.
-
Aldosterone Transition (example): m/z 361.2 → 315.1
-
This compound Transition (example): m/z 368.5 → 323.3
-
-
Quantification: The concentration of aldosterone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of aldosterone.
-
3. Cross-Validation with Immunoassay
-
Sample Selection: Analyze a set of patient samples (ideally >50) using both the validated LC-MS/MS method and a commercially available aldosterone immunoassay, following the manufacturer's instructions.
-
Data Analysis:
-
Correlation Analysis: Determine the correlation between the results from the two methods using Pearson or Spearman correlation coefficients.
-
Method Comparison: Use Bland-Altman analysis to assess the agreement and identify any systematic bias between the two assays.
-
Regression Analysis: Perform Deming or Passing-Bablok regression to further evaluate the relationship between the two methods.
-
Mandatory Visualizations
Aldosterone Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of plasma aldosterone measured by chemiluminescence immunoassay and liquid chromatography-tandem mass spectrometry in screening test for primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Aldosterone Quantification: A Comparative Guide to Method Validation Using Aldosterone-d8
For researchers, scientists, and drug development professionals, the accurate quantification of aldosterone is paramount for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of leading sample preparation methods for aldosterone analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing Aldosterone-d8 as an internal standard. We present a synthesis of experimental data from multiple studies to facilitate informed decisions in method development and validation.
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the quantification.[1] This guide focuses on the comparative performance of common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Protein Precipitation (PPT).
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation is a critical step that significantly impacts the sensitivity, specificity, and robustness of the entire analytical method. Below is a summary of performance data for different extraction methods, compiled from various studies.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) | Protein Precipitation (PPT) |
| Linearity Range | 20–2000 pg/mL[2] | 10-5000 pg/mL[2] | 50–6500 pM (18-2340 pg/mL)[3] | 0.015 ng/mL (LOQ)[4] |
| Limit of Quantification (LOQ) | 10 pg/mL | 5 pg/mL | ~40 pmol/L (~14.4 pg/mL) | 0.015 ng/mL (15 pg/mL) |
| Intra-assay Precision (%CV) | 2.20–3.97% | <15% | <10% (<14.7% near LOQ) | ≤ 4.0% |
| Inter-assay Precision (%CV) | 2.20–3.97% | <15% | <10% (<14.7% near LOQ) | ≤ 3.5% |
| Recovery | 100.07–102.05% | Not explicitly stated, but method validated | >97.7% | 97.6–106.7% |
| Matrix Effect | Not explicitly stated, but method validated | Minimized | <4% | Negligible |
Experimental Protocols: A Closer Look
Detailed methodologies are essential for replicating and adapting these techniques. Below are representative protocols for each sample preparation method.
Solid-Phase Extraction (SPE)
SPE is a widely used technique that offers clean extracts and high recovery.
-
Sample Pre-treatment: Plasma/serum samples are pre-treated, often involving the addition of the this compound internal standard.
-
Column Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by water.
-
Sample Loading: The pre-treated sample is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interferences.
-
Elution: Aldosterone and the internal standard are eluted with a stronger organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquids.
-
Sample Preparation: To a plasma/serum sample, the this compound internal standard is added.
-
Extraction: An organic solvent (e.g., methyl tert-butyl ether, MTBE) is added, and the mixture is vortexed to facilitate the transfer of aldosterone into the organic phase.
-
Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.
-
Collection: The organic layer containing aldosterone is transferred to a new tube.
-
Evaporation and Reconstitution: The solvent is evaporated, and the residue is reconstituted in the mobile phase.
Supported Liquid Extraction (SLE)
SLE is a newer technique that combines the principles of LLE with the convenience of a solid-phase format, offering a faster and more automated workflow.
-
Sample Loading: The plasma/serum sample, with the added this compound internal standard, is loaded onto the SLE plate/cartridge.
-
Elution: An organic extraction solvent (e.g., MTBE) is passed through the cartridge to elute the aldosterone.
-
Evaporation and Reconstitution: The eluate is collected, evaporated to dryness, and reconstituted for injection.
Protein Precipitation (PPT)
PPT is the simplest and fastest method for removing proteins from biological samples.
-
Precipitation: A precipitating agent, such as acetonitrile or methanol containing the this compound internal standard, is added to the plasma/serum sample.
-
Vortexing and Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the aldosterone is transferred for direct injection or further processing.
Visualizing the Workflow and Method Validation
To better illustrate the experimental process and the logical steps in method validation, the following diagrams are provided.
Caption: General workflow for aldosterone quantification.
Caption: Key parameters for method validation.
Conclusion
The choice of sample preparation method for aldosterone quantification using LC-MS/MS with this compound depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available resources.
-
SPE and SLE generally provide the cleanest extracts, minimizing matrix effects and leading to high sensitivity and specificity. SLE offers the advantage of a more streamlined and automatable workflow compared to traditional SPE.
-
LLE is a robust and cost-effective method that can achieve excellent sensitivity, as demonstrated by the low LOQ reported in some studies.
-
PPT is the fastest and simplest method, making it suitable for high-throughput screening, although it may be more susceptible to matrix effects compared to the other techniques.
Ultimately, this guide serves as a starting point for researchers to select and validate a method that best fits their analytical needs, ensuring reliable and accurate aldosterone quantification in their critical research and development endeavors.
References
A Guide to Inter-laboratory Performance of Aldosterone Analysis Using Isotope Dilution Mass Spectrometry with Deuterated Aldosterone
This guide provides a comparative overview of analytical methods for the quantification of aldosterone in human serum and plasma, employing isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as Aldosterone-d8, is a cornerstone of these high-precision methods. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics and methodologies of current state-of-the-art aldosterone assays.
Comparative Performance of Aldosterone Quantification Methods
The accuracy and precision of aldosterone measurement are critical for the diagnosis of conditions like primary aldosteronism. Isotope dilution LC-MS/MS has emerged as the gold standard, demonstrating significant advantages over traditional immunoassays.[1][2] The data presented below is a compilation of performance metrics from several established reference measurement procedures (RMPs) and validated laboratory methods, providing a benchmark for inter-laboratory comparison.
| Performance Metric | Method A (Candidate RMP)[3][4] | Method B (Candidate RMP)[5] | Method C (Validated LC-MS/MS) |
| Internal Standard | This compound (assumed) | Deuterium-labelled Aldosterone | Aldosterone-d7 |
| Linearity Range | 20 - 1,200 pg/mL | 27.7 - 2774.4 pmol/L | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | 27.7 pmol/L | 10 pmol/L |
| Limit of Detection (LOD) | Not explicitly stated | 19.4 pmol/L | 5 pmol/L |
| Intra-Assay Precision (CV%) | 2.8% - 3.7% | ≤ 3.18% | 2.6% - 4.0% |
| Inter-Assay/Intermediate Precision (CV%) | ≤ 4.7% | ≤ 5% (Total CV) | 4.8% - 7.0% (Total CV) |
| Accuracy/Trueness (Bias %) | -2.2% to 0.5% | ≤ 3% | Not explicitly stated |
| Extraction Recovery | Not explicitly stated | 92.15 ± 3.54% | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are summaries of key experimental protocols employed in high-sensitivity aldosterone analysis.
Method 1: Candidate Reference Measurement Procedure (RMP) with 2D-LC-MS/MS
This method emphasizes minimizing matrix effects and ensuring traceability to SI units.
-
Sample Preparation:
-
Serum or plasma samples are spiked with a deuterated aldosterone internal standard.
-
Supported Liquid Extraction (SLE) is employed for sample clean-up.
-
-
Chromatography:
-
A two-dimensional heart-cut liquid chromatography approach is used to enhance selectivity and reduce matrix interference.
-
-
Mass Spectrometry:
-
Analysis is performed using tandem mass spectrometry (MS/MS).
-
Selectivity and potential matrix effects are rigorously assessed through post-column infusion experiments.
-
Method 2: Candidate Reference Measurement Procedure (RMP) with LLE-LC-MS/MS
This procedure provides a reliable and accurate method for plasma aldosterone quantification.
-
Sample Preparation:
-
Plasma is spiked with a deuterium-labelled internal standard and allowed to equilibrate for 30 minutes.
-
Liquid-Liquid Extraction (LLE) is performed using 1 mL of n-hexane/ethyl acetate (3:2, v/v).
-
No derivatization step is required.
-
-
Chromatography:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 column is used.
-
Gradient elution is employed to achieve baseline separation of aldosterone and its structural analogues within 7 minutes.
-
-
Mass Spectrometry:
-
Tandem mass spectrometry is used for detection and quantification.
-
Signal intensity variability is reduced by bracketing calibration.
-
Method 3: Validated LC-MS/MS Method
This method is designed for high precision, sensitivity, and stability in a clinical setting.
-
Sample Preparation:
-
Serum samples are spiked with d7-aldosterone as the internal standard.
-
Liquid-Liquid Extraction (LLE) is carried out using methyl tert-butyl ether.
-
-
Chromatography:
-
Separation is performed on a C18 reverse-phase column.
-
A methanol-water gradient containing ammonium fluoride is used as the mobile phase.
-
The chromatographic run time is short, at 2.7 minutes.
-
-
Mass Spectrometry:
-
Detection is performed on a triple quadrupole mass spectrometer with electrospray ionization in positive mode.
-
Multiple reaction monitoring (MRM) transitions are m/z 361.2 -> 315.1 for aldosterone and m/z 368.5 -> 323.3 for d7-aldosterone.
-
Visualizing the Workflow and Comparison Logic
To better illustrate the processes involved in aldosterone analysis and inter-laboratory comparison, the following diagrams were generated using Graphviz.
References
- 1. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Primary Aldosteronism by Mass Spectrometry Versus Immunoassay Measurements of Aldosterone: A Prospective Within-Patient Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of aldosterone in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An isotope dilution liquid chromatography-tandem mass spectrometry candidate reference measurement procedure for aldosterone measurement in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Aldosterone-d8 on Diverse LC-MS/MS Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aldosterone is pivotal in clinical diagnostics and pharmaceutical research, particularly in the management of hypertension and primary aldosteronism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for aldosterone measurement, offering superior specificity and sensitivity compared to traditional immunoassays. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities in sample processing and instrument response. Aldosterone-d8, a deuterated analog of aldosterone, is one such internal standard. This guide provides an objective comparison of its performance across various LC-MS/MS platforms, supported by experimental data from published studies.
Comparative Performance Data of Deuterated Aldosterone Internal Standards
The following tables summarize the performance characteristics of deuterated aldosterone internal standards, including this compound and other commonly used variants, on different LC-MS/MS systems. This data, compiled from various studies, facilitates a comparative assessment of their analytical performance.
| Parameter | SCIEX Citrine Triple Quad[1] | Agilent 6490 Triple Quadrupole[2] | Waters Xevo TQ Absolute[3] | Waters Xevo TQ-S[4] |
| Internal Standard | This compound | Aldosterone-d7 | Not Specified | Aldosterone-d4/d7 |
| Matrix | Human Plasma | Serum | Plasma | Serum/Plasma |
| Linearity Range | 0.015 - 10 ng/mL | 10 - 5000 pmol/L | 10 pg/mL - 5 ng/mL | 27 - 2600 pmol/L |
| Limit of Quantification (LOQ) | 0.015 ng/mL[1] | 10 pmol/L | 10 pg/mL | Not Specified |
| Limit of Detection (LOD) | Not Specified | 5 pmol/L | Not Specified | Not Specified |
| Intra-Assay Precision (CV%) | Not Specified | 2.6% @ 637 pmol/L, 4.0% @ 60.0 pmol/L | < 10% | ~7% (>70 pmol/L) |
| Inter-Assay/Total Precision (CV%) | Not Specified | 4.8% @ 1080 pmol/L, 7.0% @ 45.4 pmol/L | < 10% | 10-28% (<70 pmol/L) |
| Parameter | Sciex QTRAP 5500/6500+ | QLife Lab 9000 Plus | ABSciex TQ 5500 |
| Internal Standard | Aldosterone-d4/d7 | Not Specified | Aldosterone-d7 |
| Matrix | Serum/Plasma | Peripheral and Adrenal Vein Samples | Human Plasma |
| Linearity Range | 27 - 2600 pmol/L | Not Specified | Up to 3265 pmol/L |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | ~40 pmol/L |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Intra-Assay Precision (CV%) | ~7% (>70 pmol/L) | Not Specified | < 10% |
| Inter-Assay/Total Precision (CV%) | 10-28% (<70 pmol/L) | Not Specified | < 14.7% (near LOQ) |
Detailed Experimental Protocols
The methodologies employed for the analysis of aldosterone using LC-MS/MS with a deuterated internal standard typically involve three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
A robust sample preparation protocol is essential to remove interfering substances from the biological matrix. Common techniques include:
-
Supported Liquid Extraction (SLE): After the addition of the this compound internal standard, the serum or plasma sample is loaded onto an SLE cartridge. Aldosterone and the internal standard are then eluted with an organic solvent like methyl tert-butyl ether (MtBE). The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase for injection.
-
Liquid-Liquid Extraction (LLE): This method involves the extraction of aldosterone from the sample using an immiscible organic solvent such as a mixture of dichloromethane and ether. The organic layer is separated, evaporated, and the residue reconstituted.
-
Protein Precipitation (PP): A simple and rapid technique where a precipitating agent, such as trichloroacetic acid (TCA), is added to the plasma sample containing the internal standard. After centrifugation to remove the precipitated proteins, the supernatant is directly injected or further processed.
Liquid Chromatography
The chromatographic separation is typically performed using a reversed-phase column.
-
Columns: C18 columns are widely used for the separation of steroids like aldosterone. Biphenyl columns have also been reported to provide good resolution.
-
Mobile Phases: A gradient elution is commonly employed using a combination of an aqueous mobile phase (e.g., water with a modifier like ammonium fluoride) and an organic mobile phase (e.g., methanol).
-
Flow Rate: Typical flow rates range from 350 µL/min to 0.5 mL/min.
Mass Spectrometry
Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique, and it can be operated in either positive or negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both aldosterone and its deuterated internal standard. For example:
-
Aldosterone: m/z 361.2 → 315.1 (quantifier) and 361.2 → 343.2 (qualifier).
-
This compound: m/z 369.2 → 351.2 (quantifier) and 369.2 → 323.2 (qualifier).
-
Aldosterone-d7: m/z 368.5 → 323.3.
-
Visualizing the Workflow and Quantification Principle
To better illustrate the experimental process and the role of the internal standard, the following diagrams are provided.
References
The Role of Aldosterone-d8 in Enhancing Accuracy and Precision in Clinical Assays
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of clinical diagnostics and pharmaceutical development, the accurate and precise quantification of endogenous molecules like aldosterone is paramount. Aldosterone, a key mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. Its measurement is vital for the diagnosis and management of conditions such as primary aldosteronism, a common cause of secondary hypertension. While various analytical methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior specificity and sensitivity, largely attributed to the use of stable isotope-labeled internal standards. Among these, Aldosterone-d8 is a valuable tool for ensuring the reliability of clinical assays. This guide provides a comparative overview of the performance of this compound and other deuterated internal standards, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in LC-MS/MS
The core principle behind the high accuracy of LC-MS/MS in quantitative bioanalysis is the use of an internal standard (IS). An ideal IS is a compound that is chemically and physically similar to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are widely used for this purpose. They co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer's source, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This ensures that the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification.
Performance Comparison of Deuterated Aldosterone Standards
The choice of the deuterated internal standard can significantly impact assay performance. While comprehensive validation data specifically for this compound is not as extensively published as for other analogues, available information and data from similar deuterated standards like Aldosterone-d4 and Aldosterone-d7 provide a strong basis for comparison.
Table 1: Quantitative Performance of LC-MS/MS Assays for Aldosterone Using Different Deuterated Internal Standards
| Performance Metric | This compound | Aldosterone-d7 | Aldosterone-d4 |
| Limit of Quantitation (LOQ) | 0.015 ng/mL | 69.4 pmol/L (~25 pg/mL)[1] | 1 pg/mL |
| Linearity (Range) | Not explicitly stated | 69.4 - 5548.0 pmol/L[1] | 1 - 2500 pg/mL |
| Intra-assay Precision (%CV) | Not explicitly stated | <6.3% - <9.5%[1] | <8% |
| Inter-assay Precision (%CV) | Not explicitly stated | <6.3% - <9.5% | <8% |
| Recovery | Not explicitly stated | 91.4% - 102.0% | Not explicitly stated |
Note: Comprehensive validation data for this compound was not available in the reviewed literature. The provided LOQ is based on a method that utilizes this compound.
Studies have shown that the stability of the deuterium label is a critical factor. Aldosterone-d4, with deuterium atoms in non-exchangeable positions, is considered to have improved mass spectrometry performance over Aldosterone-d7, where some deuterium atoms may be prone to exchange under certain conditions. While specific stability data for this compound is not detailed, its use in published methods suggests acceptable performance for clinical research applications.
Experimental Protocols
A robust and reliable LC-MS/MS method is essential for the accurate quantification of aldosterone in clinical samples. The following is a representative experimental protocol that can be adapted for use with this compound.
Experimental Workflow for Aldosterone Quantification
Detailed Methodological Parameters
1. Sample Preparation:
-
Sample Type: Human plasma or serum.
-
Internal Standard Spiking: A known concentration of this compound in a suitable solvent (e.g., methanol) is added to each sample, calibrator, and quality control sample at the beginning of the preparation process.
-
Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile.
-
Extraction: Supported Liquid Extraction (SLE) is a common technique for extracting aldosterone from the sample matrix.
-
Evaporation and Reconstitution: The extracted solvent is evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like ammonium fluoride to improve ionization.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both aldosterone and this compound.
-
Table 2: Mass Spectrometry Parameters for Aldosterone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Aldosterone (Quantifier) | 361.2 | 315.1 |
| Aldosterone (Qualifier) | 361.2 | 343.2 |
| This compound (Quantifier) | 369.2 | 351.2 |
| This compound (Qualifier) | 369.2 | 323.2 |
Logical Relationship in Quantitative Analysis
The fundamental principle of using a stable isotope-labeled internal standard like this compound is based on maintaining a constant ratio between the analyte and the IS throughout the analytical process. This relationship ensures that any variations introduced during sample handling are corrected for, leading to accurate and precise results.
Conclusion
The use of deuterated internal standards is indispensable for achieving high accuracy and precision in the quantification of aldosterone by LC-MS/MS. While a variety of deuterated aldosterone analogues are available, this compound serves as a reliable internal standard for clinical and research applications. Although comprehensive, publicly available validation data for this compound is not as extensive as for other analogues, the principles of its application and the available data on its use demonstrate its utility in modern bioanalysis. For laboratories developing or validating aldosterone assays, a thorough evaluation of the chosen internal standard, including its isotopic purity and stability, is crucial for ensuring the generation of high-quality, defensible data. This guide provides a foundational understanding and practical framework for the implementation of this compound in clinical assays, empowering researchers and drug development professionals to achieve greater confidence in their results.
References
A Comparative Guide to Deuterated Aldosterone Standards for Mass Spectrometry
For researchers, scientists, and drug development professionals utilizing mass spectrometry for the quantification of aldosterone, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. Deuterated analogs of aldosterone, such as Aldosterone-d8, Aldosterone-d7, and Aldosterone-d2, are commonly employed for this purpose. This guide provides an objective comparison of these standards, supported by experimental data, to aid in the selection of the most suitable internal standard for your analytical needs.
Performance Comparison of Deuterated Aldosterone Standards
The selection of a deuterated internal standard can significantly impact assay performance. Key considerations include isotopic purity, stability, and potential for chromatographic co-elution with the unlabeled analyte. The following table summarizes the key characteristics of this compound, -d7, and -d2 based on available data.
| Feature | This compound | Aldosterone-d7 | Aldosterone-d2 |
| Predominant Mass Shift | +8 | +7 | +2 |
| Isotopic Purity | Often a mixture of isotopomers, with d8 being the most abundant (e.g., ~61% d8, ~33% d7, ~6% d6). The average deuterium incorporation is approximately 7.5 D/molecule.[1] | Similar to this compound, it is typically a mixture of isotopomers with d7 being a major component. Isotopic purity is often stated as ≥98 atom % D. | Data on isotopic purity is not widely available, suggesting it is a less common standard. Lower deuteration (d2) may present a higher risk of isotopic interference from the natural isotopes of the unlabeled analyte.[1] |
| Chemical Stability | Deuterium atoms are in base-sensitive positions, making them susceptible to back-exchange with protons in certain solvent conditions (e.g., basic pH). This can compromise analytical accuracy.[1] | Similar stability concerns as this compound due to the location of deuterium labels in positions prone to exchange.[1] | Stability is dependent on the position of the deuterium atoms. If not in stable, non-exchangeable positions, it would be susceptible to back-exchange. |
| Common Applications | Widely used as an internal standard in LC-MS/MS methods for aldosterone quantification in biological matrices. | Frequently used as an internal standard in LC-MS/MS assays for aldosterone in serum and plasma. | Not commonly cited in recent literature for aldosterone quantification, indicating limited use compared to d7 and d8 standards. |
| Reported MRM Transitions (Precursor > Product) | 369.2 > 351.2 | 368.5 > 323.3 | Not readily available in published literature for aldosterone. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of aldosterone in human plasma using a deuterated internal standard (e.g., Aldosterone-d7 or -d8) and LC-MS/MS.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting and Spiking: To 500 µL of plasma sample, add a precise volume of the deuterated aldosterone internal standard solution (e.g., Aldosterone-d7).
-
Extraction: Add 2.5 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge to separate the layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium fluoride.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI), often in positive mode.
Visualizations
Aldosterone Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of aldosterone. Aldosterone binds to the mineralocorticoid receptor (MR) in the cytoplasm, which then translocates to the nucleus to regulate gene expression.
Experimental Workflow for Aldosterone Quantification
The diagram below outlines a typical workflow for the quantification of aldosterone in biological samples using a deuterated internal standard and LC-MS/MS.
Conclusion
The choice between this compound, -d7, and -d2 for use as an internal standard in mass spectrometry should be guided by considerations of isotopic purity and chemical stability. This compound and -d7 are widely used, though it is important to be aware of their potential for isotopic exchange under certain conditions, which can impact analytical accuracy. The limited availability of data for Aldosterone-d2 suggests it is a less common choice for this application. For the highest accuracy, newer generation standards with deuterium labels in non-exchangeable positions, or those labeled with 13C, may offer superior performance by minimizing the risks of isotopic impurity and back-exchange. Researchers should carefully validate their methods and consider the specific characteristics of the deuterated standard to ensure the reliability of their aldosterone quantification.
References
Validation of Aldosterone-d8 for Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance, is critical in clinical diagnostics and pharmaceutical research. In regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving the precision and accuracy required by regulatory bodies such as the FDA and EMA. Aldosterone-d8, a deuterated analog of aldosterone, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the validation of this compound, presenting its performance characteristics alongside other commonly used deuterated aldosterone standards, supported by experimental data from published literature.
Comparative Performance of Deuterated Aldosterone Internal Standards
The choice of an internal standard is a critical factor in the development of a robust and reliable bioanalytical method. For aldosterone analysis, several deuterated analogs are commercially available, with this compound, Aldosterone-d7, and Aldosterone-d4 being the most common. An ideal SIL-IS should co-elute with the analyte and exhibit the same behavior during extraction and ionization, thus compensating for any variability in the analytical process.[1]
| Validation Parameter | This compound | Aldosterone-d7 | Aldosterone-d4 |
| Lower Limit of Quantification (LLOQ) | 0.015 ng/mL[2] | 10 pmol/L (~3.6 pg/mL)[3] | 5 pg/mL[4] |
| Upper Limit of Quantification (ULOQ) | Not explicitly stated in the source | 5000 pmol/L (~1802 pg/mL)[3] | 1 ng/mL |
| Intra-Assay Precision (%CV) | Not explicitly stated in the source | 2.6% at 637 pmol/L; 4.0% at 60.0 pmol/L | <15% (Inter-assay CV) |
| Inter-Assay Precision (%CV) | Not explicitly stated in the source | 4.8% at 1080 pmol/L; 7.0% at 45.4 pmol/L | <15% |
| Accuracy | Recovery data demonstrated accuracy at low, medium, and high concentrations | Mean accuracy of 98.5% against GC-MS assigned material | 94.5% to 102.2% |
| Recovery | Data available and demonstrates accuracy | Not explicitly stated in the source | ~100% |
| Matrix Effect | Not explicitly stated in the source | Not explicitly stated in the source | ~100% |
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of any regulated bioanalytical method. Below is a representative methodology for the quantification of aldosterone in human plasma using a deuterated internal standard, based on common practices found in the literature.
Sample Preparation: Supported Liquid Extraction (SLE)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 10 seconds.
-
Load the entire sample onto a supported liquid extraction plate/cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analyte and internal standard with a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE)).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A linear gradient from low to high organic content over a specified time.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Aldosterone: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
-
Mandatory Visualizations
Aldosterone Signaling Pathway
The physiological effects of aldosterone are mediated through its interaction with the mineralocorticoid receptor (MR). Upon binding aldosterone, the receptor translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in sodium and potassium transport.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison and commutability study between standardized liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) and chemiluminescent enzyme immunoassay for aldosterone measurement in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment and Validation of Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Aldosterone Quantification in Feline Serum with Reference Interval Determination - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Aldosterone Analysis: Establishing Linearity and Limits of Detection with Aldosterone-d8
For researchers, scientists, and drug development professionals striving for the highest accuracy and sensitivity in aldosterone quantification, the use of a stable isotope-labeled internal standard is paramount. This guide provides a comparative overview of methodologies for establishing linearity and limits of detection (LOD) for aldosterone, with a focus on the robust performance of Aldosterone-d8 in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The accurate measurement of aldosterone, a key hormone in regulating blood pressure and electrolyte balance, is critical in both clinical diagnostics and pharmaceutical research. While traditional immunoassays have been widely used, they are often hampered by cross-reactivity and matrix effects, leading to less reliable results. Isotope dilution mass spectrometry, particularly utilizing this compound as an internal standard, has emerged as the gold standard, offering superior specificity, precision, and accuracy.
Superior Performance with this compound: A Quantitative Comparison
The use of a stable isotope-labeled internal standard like this compound, which has a chemical behavior almost identical to the analyte but is mass-differentiated, allows for effective correction of matrix effects and variations during sample preparation and analysis. This results in exceptional linearity over a wide dynamic range and impressively low limits of detection.
Below is a summary of performance data from various studies employing deuterated aldosterone internal standards in LC-MS/MS methods, alongside a comparison with other analytical techniques.
| Method | Internal Standard | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | This compound | 0.5 - 10,000 pg/mL | Not Reported | 0.5 pg/mL | [1][2] |
| LC-MS/MS | d7-Aldosterone | Up to 3265 pmol/L | Not Reported | ~40 pmol/L | [3] |
| UPLC-MS/MS | d7-Aldosterone | 10 - 5000 pg/mL | Not Reported | 10 pg/mL | [3][4] |
| LC-MS/MS | Deuterium-labelled | 27.7 - 2774.4 pmol/L | 19.4 pmol/L | 27.7 pmol/L | |
| UPLC-MS/MS | Not Specified | 20 - 2000 pg/mL | 5 pg/mL | 10 pg/mL | |
| LC-MS/MS | Not Specified | 60 - 3000 pmol/L | Not Reported | 30 pmol/L | |
| Immunoassay (RIA) | Not Applicable | Not specified | Not specified | Generally higher than LC-MS/MS | |
| Immunoassay (CLIA) | Not Applicable | Not specified | Not specified | Generally higher than LC-MS/MS |
Experimental Protocols for Robust Method Validation
Establishing the linearity and limits of detection for an aldosterone quantification method using this compound involves a systematic approach. The following is a generalized experimental protocol based on common practices in the field.
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare a primary stock solution of aldosterone and this compound in a suitable organic solvent (e.g., methanol).
-
Calibration Curve Standards: Perform serial dilutions of the aldosterone stock solution to create a series of calibration standards at different concentrations. A typical range might be from 1 pg/mL to 10,000 pg/mL. Each calibration standard should be spiked with a constant concentration of the this compound internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These are prepared independently from the calibration standards.
Sample Preparation
The goal of sample preparation is to extract aldosterone and this compound from the biological matrix (e.g., plasma, serum) and remove potential interferences.
-
Protein Precipitation: A common first step for plasma or serum samples is to precipitate proteins using a solvent like acetonitrile or methanol.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the aqueous phase into an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Supported Liquid Extraction (SLE): This technique uses a solid support material to immobilize the aqueous sample, after which the analytes are eluted with an organic solvent. This method is often simpler and more amenable to automation.
-
-
Evaporation and Reconstitution: The organic extract is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate aldosterone from other endogenous components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium fluoride, is employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both aldosterone and this compound are monitored to ensure selectivity and sensitivity.
Data Analysis: Establishing Linearity and Limits of Detection
-
Linearity Assessment:
-
A calibration curve is constructed by plotting the peak area ratio of aldosterone to this compound against the corresponding aldosterone concentration.
-
Linear regression analysis is performed on the calibration curve data. The linearity is considered acceptable if the coefficient of determination (R²) is typically ≥ 0.99.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination:
-
LOD: The lowest concentration of the analyte that can be reliably distinguished from the background noise. It is often determined as the concentration that yields a signal-to-noise ratio of at least 3.
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The signal-to-noise ratio for the LOQ is typically 10 or higher, with precision (%CV) and accuracy (%bias) within predefined limits (e.g., ±20%).
-
Visualizing the Workflow and Comparative Advantage
To further clarify the experimental process and the rationale for choosing this compound, the following diagrams illustrate the key workflows and logical relationships.
Caption: Experimental workflow for establishing linearity and LOD.
Caption: this compound vs. Immunoassays.
References
Safety Operating Guide
Safe Disposal of Aldosterone-d8: A Step-by-Step Guide for Laboratory Professionals
Ensuring the proper disposal of Aldosterone-d8 is critical for maintaining a safe laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. According to safety data sheets, some steroids may exhibit carcinogenic and teratogenic activity. Always handle the substance in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[1][2] Personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn at all times to prevent skin and eye contact.[1][3] In case of accidental contact, rinse the affected skin area with water and shower, and for eye contact, rinse out with plenty of water after removing contact lenses.
Contaminated clothing should be changed immediately and washed before reuse. It is also crucial to wash hands thoroughly after handling the substance.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all national and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and ensuring its complete and accurate classification.
-
Container Management : Do not mix this compound waste with other chemical waste. Keep the substance in its original, tightly closed container for disposal. If the original container is compromised, transfer the waste to a suitable, properly labeled, and closed container. Empty containers should be treated as the product itself and decontaminated before disposal. Do not reuse empty containers.
-
Waste Collection : For spills, dry clean-up procedures should be used to avoid generating dust. Sweep or vacuum up the material and place it into a suitable, sealed container for disposal. If necessary, dampen the material with water to prevent dusting before sweeping. Ensure that any vacuum cleaner used is fitted with a HEPA filter.
-
Storage Pending Disposal : Store waste containers in a secure, well-ventilated area, away from incompatible materials.
-
Final Disposal : The recommended methods for the final disposal of this compound are:
-
Incineration : Dispose of the material by incineration in a licensed facility, potentially after mixing with a suitable combustible material.
-
Landfill : Alternatively, the waste can be disposed of by burial in a landfill specifically licensed to accept chemical and pharmaceutical waste.
Consult with a licensed professional waste disposal service to ensure compliance with all applicable regulations. Do not allow the product to enter drains or waterways.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
